Ac-DEVD-CHO
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVAPCONCILTL-MRHIQRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937624 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169332-60-9 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ac-DEVD-CHO: A Technical Guide to a Reversible Caspase-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic tetrapeptide Ac-DEVD-CHO as a reversible inhibitor of caspase-3. This document details its mechanism of action, quantitative inhibitory data, and relevant experimental protocols, offering valuable insights for researchers in apoptosis, cancer biology, and neurodegenerative diseases.
Introduction: The Role of Caspase-3 in Apoptosis
Caspase-3 is a critical executioner caspase in the intricate process of apoptosis, or programmed cell death.[1] Its activation can be triggered by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][3] Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a wide array of cellular substrates, including structural proteins and DNA repair enzymes.[1] A key substrate of caspase-3 is poly (ADP-ribose) polymerase (PARP), and the cleavage of PARP is a hallmark of apoptosis.[4]
This compound: Mechanism of Action
This compound is a synthetic, cell-permeable tetrapeptide that functions as a potent and reversible inhibitor of caspase-3.[5][6] Its design is based on the amino acid sequence DEVD (Asp-Glu-Val-Asp), which is the recognition and cleavage site for caspase-3 within PARP.[4] The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of caspase-3, thereby blocking its proteolytic activity.[5] This inhibition is competitive, meaning this compound competes with natural substrates for binding to the enzyme's active site.[7]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against several caspases. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Caspase Target | Inhibition Constant (Ki) | IC50 | References |
| Caspase-3 | 0.2 nM, 0.23 nM, < 1nM, 230 pM | 0.2 nM, 10 nM | [5][6][8][9][10] |
| Caspase-7 | 0.3 nM, 1.6 nM | - | [5][8] |
| Caspase-2 | 1.7 µM | - | [8] |
| Group III Caspases | 1 - 300 nM | - | [8] |
Signaling Pathways and Inhibition
The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways. This compound exerts its effect by directly inhibiting the enzymatic activity of activated caspase-3, thereby preventing the downstream events of apoptosis.
Experimental Protocols
This compound is widely used in various experimental settings to investigate the role of caspase-3 in apoptosis. Below are detailed methodologies for key experiments.
In Vitro Caspase-3 Activity Assay (Spectrofluorometric)
This assay measures the activity of caspase-3 in cell lysates by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
This compound inhibitor
-
96-well black microplate
-
Fluorometer
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and induce apoptosis using an appropriate agent. Include a non-treated control group.
-
Cell Lysis:
-
For adherent cells, wash with PBS and lyse directly on the plate with Cell Lysis Buffer.
-
For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, prepare the following reaction mixtures:
-
Sample: Cell lysate (normalized for protein concentration), Protease Assay Buffer, and Ac-DEVD-AMC substrate (final concentration typically 20 µM).
-
Inhibitor Control: Cell lysate, Protease Assay Buffer, this compound (final concentration typically 100 nM), and Ac-DEVD-AMC substrate.
-
Blank: Protease Assay Buffer and Ac-DEVD-AMC substrate (no cell lysate).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for the AMC-based substrate.[4]
Flow Cytometry Analysis of Apoptosis Inhibition
This method assesses the ability of this compound to prevent apoptosis at the single-cell level using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound inhibitor
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the apoptosis-inducing agent in the presence or absence of this compound. Include untreated and vehicle-treated controls.
-
Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells).
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Logical Relationship of Reversible Inhibition
The reversible nature of this compound's inhibition is a key characteristic. The inhibitor binds non-covalently to the active site of caspase-3, and this interaction is in equilibrium. This means that the inhibitor can dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the substrate concentration.
Conclusion
This compound is an invaluable tool for the study of apoptosis. Its high potency and specificity for caspase-3, combined with its reversible nature, allow for the precise dissection of caspase-3's role in various cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this inhibitor in their studies. The ability to block caspase-3 activity with this compound has been instrumental in confirming the central role of this enzyme in apoptotic pathways and continues to be a cornerstone of apoptosis research.[11]
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. stemcell.com [stemcell.com]
- 6. This compound, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 7. biotium.com [biotium.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. Caspase-3 and its inhibitor this compound in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of Caspase-3 Inhibition by Ac-DEVD-CHO: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Caspase-3 and Ac-DEVD-CHO
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. This process is executed by a family of cysteine proteases known as caspases.[1] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[2] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[1][3]
Caspase-3 is considered a primary executioner caspase, activated by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[4] Once activated, caspase-3 cleaves a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4] A key substrate is Poly (ADP-ribose) polymerase (PARP), which is cleaved from its 116 kDa form to an 85 kDa fragment, a common marker of apoptotic activity.[5]
Given its central role, the specific inhibition of caspase-3 is a critical technique for studying the downstream events of apoptosis. This compound is a synthetic, cell-permeable tetrapeptide aldehyde that functions as a potent, competitive, and reversible inhibitor of caspase-3.[6][7] It is designed based on the preferred cleavage sequence of caspase-3 (Asp-Glu-Val-Asp or DEVD), which is found in substrates like PARP.[5][7] This guide provides an in-depth overview of the mechanism of this compound, its downstream cellular effects, and detailed protocols for its application in research.
Mechanism and Specificity of this compound
This compound, or N-Acetyl-Asp-Glu-Val-Asp-aldehyde, inhibits caspase activity through the interaction of its aldehyde group with the active site cysteine of the enzyme.[7] While it is widely used as a "specific" caspase-3 inhibitor, it also potently inhibits caspase-7, another group II executioner caspase.[7][8] Its specificity against other caspases varies, with significantly weaker inhibition of caspases from other groups.[8] However, some studies have noted that this compound can inhibit a broader range of caspases, including caspases-1, -6, -8, -9, and -10, albeit with lower potency.[9] This cross-reactivity is an important consideration when interpreting experimental results.
Data Presentation: Inhibitor Specificity
The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration required to produce half-maximum inhibition.
Table 1: Inhibitory Potency (Ki) of this compound Against Various Caspases
| Caspase Target | Reported Ki Value | Reference(s) |
|---|---|---|
| Caspase-3 | 0.2 nM - 0.23 nM | [7][8] |
| Caspase-7 | 0.3 nM - 4.48 nM | [8][9] |
| Caspase-8 | 0.597 nM | [9] |
| Caspase-9 | 1.35 nM | [9] |
| Caspase-2 | 1.7 µM | [8] |
| Group III Caspases | 1 - 300 nM |[8] |
Core Downstream Effects of Caspase-3 Inhibition
The primary consequence of treating cells with this compound is the direct blockade of functions mediated by caspase-3 and caspase-7.
Inhibition of Apoptotic Execution
By inhibiting caspase-3, this compound effectively halts the final execution phase of apoptosis. This leads to several measurable downstream effects:
-
Prevention of Substrate Cleavage: The proteolytic cleavage of key cellular proteins is blocked. Most notably, the cleavage of PARP is prevented, which can be readily observed via Western Blot.[5]
-
Reduction of DNA Fragmentation: Caspase-3-dependent DNA fragmentation, a hallmark of apoptosis, is significantly reduced. This can be quantified using methods like the TUNEL assay.
-
Preservation of Cellular Integrity: Cells treated with an apoptotic stimulus in the presence of this compound often retain their normal morphology and viability for an extended period.[10]
Effects on Cell Survival and Proliferation
A direct outcome of blocking apoptosis is enhanced cell survival. In numerous experimental models, co-treatment with this compound and an apoptotic inducer results in a significant increase in cell viability compared to treatment with the inducer alone.[11][12] For instance, in human T cells subjected to electrotransfer, this compound treatment increased cell viability from 57% to 68%.[12]
Interestingly, emerging evidence suggests caspases, including caspase-3 and -7, may have non-apoptotic roles in regulating cell proliferation.[13] Some studies have shown that inhibiting these caspases can attenuate cell proliferation, indicating a complex role beyond cell death that may be context-dependent.[13]
Data Presentation: Quantitative Effects on Cellular Systems
Table 2: Summary of Reported Quantitative Effects of this compound
| Experimental System | Apoptotic Inducer | Measured Effect | Quantitative Result | Reference(s) |
|---|---|---|---|---|
| A549 Lung Cancer Cells | Physcion 8-O-β-glucopyranoside | Cell Proliferation | Partially reversed the anti-proliferative effect of the inducer. | [11] |
| Rat Lens Epithelial Cells | Hydrogen Peroxide (H₂O₂) | Apoptosis | Effectively blocked H₂O₂-induced apoptosis. | [10] |
| Human Primary T Cells | Electrotransfer | Cell Viability | Increased viability from 57% to 68% at 24h post-treatment. | [12] |
| Petunia Pollen Tubes | Self-Incompatibility | Pollen Tube Growth | Overcame growth arrest, enabling fertilization and seed formation. | [14] |
| Isolated Rat Hearts | Ischemia/Reperfusion | Contractile Recovery | Significantly improved post-ischemic recovery of cardiac output. |[15] |
Apoptosis-Independent and Off-Target Effects
While primarily used to study apoptosis, this compound has revealed apoptosis-independent functions of caspases. In a study on stunned myocardium, this compound improved post-ischemic contractile recovery without affecting the rate of cardiomyocyte apoptosis, suggesting that caspase-3 may regulate cardiac function through non-apoptotic pathways.[15] Researchers must consider that observed effects may stem from the inhibition of caspase-7 or other less potently inhibited caspases, or from the disruption of non-apoptotic signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound.
Protocol: In Vitro Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of DEVD-cleaving caspases in cell lysates using a fluorogenic substrate.
Materials:
-
This compound inhibitor (for control)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well microplate (black, clear bottom)
-
Fluorometer/plate reader (Excitation: 380 nm, Emission: 430-460 nm)
Procedure:
-
Cell Treatment: Culture cells to the desired density. Induce apoptosis in treatment groups. Include a negative control (no induction) and a positive control (induction, no inhibitor). For the inhibitor group, pre-incubate cells with an optimized concentration of this compound (e.g., 100 nM) for 2-4 hours before adding the apoptotic stimulus.[5]
-
Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate (e.g., via BCA assay).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume with reaction buffer.
-
Substrate Addition: Add the Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader. The release of free AMC corresponds to caspase activity.
Protocol: Assessing Apoptosis via Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Treat cells as described in protocol 4.1, step 1.
-
Harvesting: Collect both adherent and suspension cells to ensure all apoptotic bodies are included.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer immediately. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis:
-
Annexin V- / PI- (Bottom Left): Live cells.
-
Annexin V+ / PI- (Bottom Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Top Right): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Top Left): Necrotic cells.
-
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. biotium.com [biotium.com]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-3 and its inhibitor this compound in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Contribution of Caspase(s) to the Cell Cycle Regulation at Mitotic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of caspase-3 improves contractile recovery of stunned myocardium, independent of apoptosis-inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Competitive Inhibition Kinetics of Ac-DEVD-CHO: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the competitive inhibition kinetics of the tetrapeptide aldehyde, Ac-DEVD-CHO, a potent and reversible inhibitor of caspase-3. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for kinetic analysis, and a summary of key quantitative data. Visualizations of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical interactions and applications in research.
Introduction to this compound and Caspase-3
This compound, or N-Acetyl-Asp-Glu-Val-Asp-aldehyde, is a synthetic tetrapeptide that acts as a potent inhibitor of caspase-3 and caspase-7.[1][2] Its sequence is derived from the cleavage site of a key caspase-3 substrate, poly (ADP-ribose) polymerase (PARP).[3][4] Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of programmed cell death. Understanding the kinetics of caspase-3 inhibition by molecules like this compound is crucial for the development of therapeutics targeting apoptosis-related diseases and for its use as a tool in basic research to dissect the intricacies of cell death pathways.
This compound functions as a competitive inhibitor , meaning it reversibly binds to the active site of the enzyme, competing with the natural substrate.[2][5] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.[6] By increasing the substrate concentration, the inhibitory effect of a competitive inhibitor can be overcome.
Quantitative Inhibition Data
The efficacy of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The Michaelis constant (Km) of the substrate is also a critical parameter, representing the substrate concentration at which the reaction velocity is half of Vmax. For a competitive inhibitor, the apparent Km (Km,app) increases in the presence of the inhibitor.
The following table summarizes the kinetic parameters for the interaction of this compound and a common fluorogenic substrate with caspase-3.
| Parameter | Value | Enzyme | Substrate/Inhibitor | Notes |
| Ki | ~0.23 nM | Caspase-3 | This compound | The inhibition constant for this compound, indicating high potency.[1] |
| Km | ~10 µM | Caspase-3 | Ac-DEVD-AMC | The Michaelis constant for the fluorogenic substrate Ac-DEVD-AMC.[3][7] |
| Inhibition Type | Competitive | Caspase-3 | This compound | This compound competes with the substrate for the active site of caspase-3.[2][5] |
Signaling Pathway: Caspase Activation in Apoptosis
Caspase-3 is a central effector in the apoptotic pathway, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates the convergence of these pathways on the activation of caspase-3.
Experimental Protocols for Kinetic Analysis
Determining the kinetic parameters of caspase-3 inhibition by this compound involves measuring the rate of substrate cleavage in the presence and absence of the inhibitor. A common method utilizes a fluorogenic substrate, such as Ac-DEVD-AMC, where the cleavage releases a fluorescent molecule (AMC) that can be quantified over time.
Materials and Reagents
-
Recombinant active caspase-3
-
Ac-DEVD-AMC (fluorogenic substrate)
-
This compound (competitive inhibitor)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
DMSO (for dissolving substrate and inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm)
Experimental Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of Ac-DEVD-AMC and this compound in DMSO.
-
Prepare a working solution of recombinant caspase-3 in assay buffer.
-
Prepare serial dilutions of the substrate (Ac-DEVD-AMC) and the inhibitor (this compound) in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, set up reactions with varying concentrations of the substrate.
-
For the inhibition assay, add different fixed concentrations of this compound to a set of wells containing the varying substrate concentrations.
-
Include control wells with no enzyme to measure background fluorescence.
-
Include control wells with enzyme and substrate but no inhibitor.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the caspase-3 enzyme solution to all wells.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot V0 against the substrate concentration ([S]) to generate Michaelis-Menten curves for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V0 vs. 1/[S]).
-
Determine Vmax and Km (and Km,app) from the intercepts of the Lineweaver-Burk plot.
-
Calculate the Ki value using the appropriate equations for competitive inhibition.
-
Visualizing the Experimental Workflow and Data Analysis
The following diagrams illustrate the general workflow for a kinetic inhibition study and the expected graphical representation of the results for competitive inhibition.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Khan Academy [khanacademy.org]
- 7. Caspase-3 Assay Kit [bdbiosciences.com]
Methodological & Application
Application Notes and Protocols for Caspase-3 Activity Assay Using Ac-DEVD-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 (cysteine-aspartic protease-3) is a key executioner caspase in the apoptotic signaling pathway.[1][2] Its activation from the inactive zymogen, procaspase-3, leads to the cleavage of a plethora of cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[2][3] The specific recognition sequence for caspase-3 is a four amino acid peptide, Asp-Glu-Val-Asp (DEVD).[2] This specificity allows for the design of synthetic substrates and inhibitors for the sensitive detection and modulation of caspase-3 activity.
This document provides detailed protocols for the use of Ac-DEVD-CHO, a potent and reversible peptide aldehyde inhibitor of caspase-3, in conjunction with colorimetric and fluorometric caspase-3 activity assays.[4][5] this compound acts as a competitive inhibitor by interacting with the active site cysteine of caspase-3.[4] These assays are fundamental tools for studying apoptosis and for the screening and characterization of potential therapeutic agents that target the apoptotic pathway.
Principle of the Assays
The caspase-3 activity assays are based on the enzymatic cleavage of a synthetic substrate containing the DEVD sequence, which is fused to a reporter molecule—either a chromophore or a fluorophore.
-
Colorimetric Assay: This assay utilizes the substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[6][7] Cleavage of this substrate by active caspase-3 releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.[6][8] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.
-
Fluorometric Assay: This assay employs a fluorogenic substrate, such as Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) or Ac-DEVD-AFC (acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin).[9][10][11] Upon cleavage by caspase-3, the free fluorophore (AMC or AFC) is liberated, resulting in a significant increase in fluorescence intensity.[9][12] The emitted fluorescence is proportional to the caspase-3 activity and can be measured using a fluorometer. This method generally offers higher sensitivity compared to the colorimetric assay.
This compound serves as a specific inhibitor in these assays, allowing for the confirmation that the observed signal is due to caspase-3 or closely related DEVD-specific caspase activity.[13][14] By comparing the signal in the presence and absence of this compound, the specificity of the caspase-3 activity can be determined.
Data Presentation
The following tables summarize key quantitative data for the inhibitor this compound and the commonly used caspase-3 substrates.
| Inhibitor | Target Caspases | Ki (Inhibition Constant) |
| This compound | Caspase-3 | 0.23 nM[4] |
| Caspase-7 | 1.6 nM[4] |
| Substrate | Assay Type | Km (Michaelis Constant) | kcat (Catalytic Rate Constant) | kcat/Km (Catalytic Efficiency) |
| Ac-DEVD-pNA | Colorimetric | 9.7 - 11 µM[7][15] | 2.4 M⁻¹s⁻¹[15] | 2.2 x 10⁵ M⁻¹s⁻¹ |
| Ac-DEVD-AMC | Fluorometric | 10 µM | Not Widely Reported | Not Widely Reported |
| Ac-DEVD-AFC | Fluorometric | Not Widely Reported | Not Widely Reported | Not Widely Reported |
| Assay Type | Sample | Treatment | Absorbance/Fluorescence (Arbitrary Units) |
| Colorimetric | Jurkat Cell Lysate | Untreated Control | 0.15 |
| Apoptosis Inducer | 0.85 | ||
| Apoptosis Inducer + this compound | 0.20 | ||
| Fluorometric | HeLa Cell Lysate | Untreated Control | 1500 |
| Apoptosis Inducer | 8500 | ||
| Apoptosis Inducer + this compound | 1800 |
Experimental Protocols
Preparation of Cell Lysates
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[6]
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cells with ice-cold PBS. Add a small volume of ice-cold Cell Lysis Buffer and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again, discard the supernatant, and resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).[8]
-
-
Lysis: Incubate the cell suspension on ice for 15-30 minutes, with occasional vortexing.[6][16]
-
Centrifugation: Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet the cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including caspases, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). It is recommended to normalize the lysate concentration to 1-4 mg/mL for consistent results.
-
Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Colorimetric Caspase-3 Activity Assay
Materials:
-
Cell lysate (prepared as described above)
-
Ac-DEVD-pNA substrate (stock solution, e.g., 4 mM in DMSO)[8]
-
This compound inhibitor (stock solution, e.g., 100 µM in DMSO)[17]
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 20% glycerol, 2 mM EDTA, 0.2% CHAPS, 10 mM DTT)[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Preparation: In a 96-well microplate, prepare the following reactions for each sample:
-
Sample: 50 µL of cell lysate
-
Inhibitor Control: 50 µL of cell lysate + 5 µL of this compound solution
-
Blank: 50 µL of Cell Lysis Buffer
-
-
Reaction Initiation: Prepare a master mix containing:
-
50 µL of 2x Reaction Buffer
-
5 µL of Ac-DEVD-pNA substrate solution
-
-
Add 55 µL of the master mix to each well. The final volume in each well should be approximately 105-110 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8] The incubation time may be extended if the signal is low.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. The caspase-3 activity is proportional to the absorbance of the sample minus the absorbance of the inhibitor control. The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with those from non-induced controls.[8]
Fluorometric Caspase-3 Activity Assay
Materials:
-
Cell lysate (prepared as described above)
-
Ac-DEVD-AMC or Ac-DEVD-AFC substrate (stock solution, e.g., 1 mM in DMSO)[18]
-
This compound inhibitor (stock solution, e.g., 100 nM in DMSO)[13]
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)[18]
-
Black 96-well microplate suitable for fluorescence measurements
-
Fluorometer with appropriate excitation and emission filters (Ex/Em: ~380/460 nm for AMC, ~400/505 nm for AFC)[12]
Procedure:
-
Assay Preparation: In a black 96-well microplate, prepare the following reactions for each sample:
-
Sample: 50 µL of cell lysate
-
Inhibitor Control: 50 µL of cell lysate + 1 µL of this compound solution
-
Blank: 50 µL of Cell Lysis Buffer
-
-
Reaction Initiation: Prepare a master mix containing:
-
50 µL of 2x Reaction Buffer
-
5 µL of Ac-DEVD-AMC or Ac-DEVD-AFC substrate solution (final concentration ~50 µM)
-
-
Add 55 µL of the master mix to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[18]
-
Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of the blank from all readings. The caspase-3 activity is proportional to the fluorescence of the sample minus the fluorescence of the inhibitor control. The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with those from non-induced controls.[18]
Visualizations
Caspase-3 Signaling Pathway
Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of Caspase-3.
Experimental Workflow for Caspase-3 Activity Assay
Caption: Step-by-step workflow for performing a caspase-3 activity assay.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. biotium.com [biotium.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. abcam.cn [abcam.cn]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. scbt.com [scbt.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. innopep.com [innopep.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Optimal Concentration of Ac-DEVD-CHO for Treating Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CHO is a potent, reversible, and cell-permeable inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[1][2] Its sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3.[3] By competitively binding to the active site of caspase-3, this compound effectively blocks the downstream events of apoptosis, including the cleavage of PARP and other cellular substrates, making it an invaluable tool for studying the mechanisms of programmed cell death.
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in cultured cells. Included are detailed protocols for assessing its efficacy and cellular effects, along with quantitative data from various studies to aid in experimental design.
Data Presentation: Efficacy of this compound in Various Cell Models
The optimal concentration of this compound is highly dependent on the cell type, the apoptosis-inducing stimulus, and the experimental duration. The following tables summarize quantitative data from several studies, offering a starting point for concentration range selection.
Table 1: Inhibition of Apoptosis and Caspase Activity
| Cell Line/Type | Apoptosis Inducer | This compound Concentration | Incubation Time | Observed Effect |
| NT2 cells | Camptothecin | > 100 µM | 5 hours | EC50 for inhibition of apoptosis[4] |
| THP-1 cells | --- | 70 µM | Not specified | IC50 for inhibition of amidolytic activity[4] |
| Rat Lens Epithelial Cells | 2 mM H₂O₂ | Not specified | 24 hours | Blocked apoptosis[5] |
| Mouse Embryonic Fibroblasts (MEFs) | TNF + CHX | 20, 50 µM | 2 hours | Inhibition of DEVDase activity |
| Wheat Microspores | Culture-induced stress | Not specified | 96 hours | Increased cell viability by 21.5%[6] |
| Petunia Pollen Tubes | Self-incompatibility | 0.25 mM | 2 hours pre-pollination | Suppressed programmed cell death[7] |
Table 2: Ki and IC50 Values for Caspase Inhibition
| Caspase Target | Ki Value | IC50 Value | Notes |
| Caspase-3 | 0.23 nM[1] | 0.016 µM | Potent inhibition |
| Caspase-7 | 1.6 nM[1] | Not specified | Strong inhibition |
| Caspase-1 | 18 nM | Not specified | Moderate inhibition |
| Caspase-2 | 1.7 µM | Not specified | Weak inhibition |
| Caspase-4 | 132 nM | Not specified | Moderate inhibition |
| Caspase-5 | 205 nM | Not specified | Moderate inhibition |
| Caspase-6 | 31 nM | Not specified | Moderate inhibition |
| Caspase-8 | 0.92 nM | Not specified | Strong inhibition |
| Caspase-9 | 60 nM | Not specified | Moderate inhibition |
| Caspase-10 | 12 nM | Not specified | Strong inhibition |
Mandatory Visualizations
Signaling Pathway
Caption: Caspase-3 activation pathway and point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
Experimental Protocols
Determining Optimal Inhibitor Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the concentration of this compound that effectively rescues cells from an apoptotic stimulus without causing cytotoxicity itself.
Materials:
-
Cultured cells
-
96-well plates
-
This compound (reconstituted in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Serum-free culture medium
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.[8]
-
Inhibitor Pre-treatment:
-
Prepare a serial dilution of this compound in culture medium (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 1 µM, 100 nM).
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Apoptosis Induction:
-
Add the apoptosis-inducing agent at a predetermined effective concentration to all wells except the no-treatment control.
-
Incubate for the desired period (e.g., 4-24 hours), depending on the inducer and cell type.
-
-
MTT Assay:
-
Remove the medium from the wells.[8]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the no-treatment control. The optimal concentration of this compound will be the lowest concentration that provides significant protection against the apoptotic stimulus without showing toxicity in the absence of the stimulus.
Caspase-3 Activity Assay
This assay directly measures the enzymatic activity of caspase-3 in cell lysates.
Materials:
-
Treated cells from a 6-well plate or larger format
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton-X-100, 10 mM NaPPi)[10]
-
Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[10]
-
Fluorogenic Caspase-3 Substrate: Ac-DEVD-AMC (reconstituted in DMSO)
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 430-460 nm)[3]
Protocol:
-
Cell Lysate Preparation:
-
Culture and treat cells with an apoptosis inducer with and without various concentrations of this compound as described previously.
-
Harvest the cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (~2-10 million cells/mL) and incubate on ice for 30 minutes.[10]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay Reaction:
-
In a 96-well black plate, add 10-50 µL of cell lysate to each well.
-
Add Protease Assay Buffer to bring the total volume to 100 µL.
-
Add Ac-DEVD-AMC to a final concentration of 20 µM.[3]
-
-
Measurement:
-
Analysis: Compare the fluorescence intensity of samples treated with this compound to the positive control (apoptosis inducer alone) to determine the extent of caspase-3 inhibition.
Western Blotting for Cleaved PARP and Cleaved Caspase-3
This method provides a qualitative or semi-quantitative assessment of caspase-3 activation and its downstream effects.
Materials:
-
Treated cell lysates (prepared as above, but with protease and phosphatase inhibitors in the lysis buffer)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-PARP) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescence substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: The appearance of the 17 kDa cleaved caspase-3 fragment and the 89 kDa cleaved PARP fragment indicates caspase-3 activation.[11][12] The reduction in these bands in the presence of this compound confirms its inhibitory effect. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspase-3 and its inhibitor this compound in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Ac-DEVD-CHO in Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and specific inhibitor of caspase-3 and caspase-7.[1][2] The sequence DEVD (Asp-Glu-Val-Asp) is derived from the cleavage site of PARP (Poly (ADP-ribose) polymerase), a key substrate of activated caspase-3.[3] During apoptosis, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[3] The aldehyde group (-CHO) on the C-terminus of the peptide allows for reversible, competitive inhibition of the caspase active site.[2]
In the context of flow cytometry, this compound serves as a crucial control to confirm the involvement of caspase-3/7 in an observed apoptotic process. By pre-treating cells with this compound before inducing apoptosis, researchers can specifically block the caspase-3/7 pathway. A subsequent reduction in the apoptotic cell population, as measured by markers like Annexin V staining or fluorescent caspase substrates (FLICA), provides strong evidence for a caspase-3/7-dependent mechanism.
Principle of the Method
The primary application of this compound in flow cytometry is to function as a negative control to validate the specificity of apoptosis detection methods that rely on caspase-3/7 activity. When cells are induced to undergo apoptosis, executioner caspases like caspase-3 are activated. These active caspases can be detected using various flow cytometry-based assays, such as those employing fluorescently labeled inhibitors of caspases (FLICA) or substrates that become fluorescent upon cleavage by caspases.
By incubating cells with this compound prior to or concurrently with an apoptosis-inducing agent, the activation of caspase-3 and -7 is blocked. Consequently, in a flow cytometry experiment:
-
The fluorescence signal from a caspase-3/7-specific FLICA reagent will be significantly reduced.
-
The percentage of cells staining positive for Annexin V (an early marker of apoptosis) may be decreased if the apoptotic pathway is heavily reliant on caspase-3/7.
-
The overall percentage of apoptotic cells, as determined by a combination of markers, will be diminished.
This inhibitory effect allows for the dissection of apoptotic signaling pathways and confirms that the observed cell death is indeed mediated through the activation of caspase-3/7.
Signaling Pathway and Experimental Workflow
Caspase-3 Activation Pathway in Apoptosis
Caption: Caspase-3 activation pathways and the inhibitory action of this compound.
Experimental Workflow for Apoptosis Analysis using this compound and Flow Cytometry
Caption: General workflow for assessing caspase-3 dependent apoptosis using this compound in flow cytometry.
Experimental Protocols
Protocol: Inhibition of Apoptosis with this compound for Flow Cytometry Analysis
This protocol provides a general framework for using this compound as an inhibitor to confirm caspase-3/7-mediated apoptosis in conjunction with Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TNF-α)
-
This compound (CAS 178603-78-6), reconstituted in DMSO
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Annexin V Binding Buffer (10X)
-
FITC Annexin V (or other fluorescent conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and recover overnight if applicable.
-
Experimental Groups: Set up the following experimental groups in triplicate:
-
Negative Control (Untreated): Cells treated with vehicle control (e.g., DMSO) only.
-
Positive Control (Apoptosis Induced): Cells treated with the apoptosis-inducing agent.
-
Inhibitor Control: Cells pre-treated with this compound followed by the addition of the apoptosis-inducing agent.
-
Inhibitor Only Control: Cells treated with this compound only to assess any potential toxicity of the inhibitor itself.
-
-
Inhibitor Pre-treatment:
-
To the "Inhibitor Control" and "Inhibitor Only Control" wells, add this compound to a final concentration typically ranging from 20 µM to 100 µM. The optimal concentration should be determined empirically for your cell type and apoptosis inducer.
-
Incubate the cells for a pre-determined time, generally between 30 minutes to 3 hours, at 37°C in a CO₂ incubator. A 1-hour pre-incubation is a common starting point.[4]
-
-
Apoptosis Induction:
-
To the "Positive Control" and "Inhibitor Control" wells, add the apoptosis-inducing agent at its predetermined optimal concentration and incubation time.
-
Add the corresponding volume of vehicle to the "Negative Control" and "Inhibitor Only Control" wells.
-
Incubate all plates for the required time to induce apoptosis (e.g., 4-24 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well to individual flow cytometry tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells once with PBS, and then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine the detached cells with the collected culture medium.
-
Centrifuge all cell suspensions at 300-400 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis. Do not wash the cells after adding PI.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate gates to exclude debris and doublets.
-
Use unstained, Annexin V only, and PI only stained cells to set up compensation and gates for the analysis.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Compare the percentage of apoptotic cells (early + late) in the "Positive Control" group with the "Inhibitor Control" group. A significant reduction in the apoptotic population in the presence of this compound indicates a caspase-3/7-dependent apoptotic pathway.
-
Data Presentation
The following tables summarize quantitative data from representative studies demonstrating the inhibitory effect of this compound on apoptosis as measured by flow cytometry.
| Cell Line | Apoptosis Inducer | This compound Concentration | % Apoptosis (Inducer Only) | % Apoptosis (Inducer + this compound) | Reference |
| Vascular Smooth Muscle Cells | Artesunate (40 µg/mL) | 100 µmol/L | Not specified, but significantly increased | Significantly reduced (P < 0.01) | [4] |
| A549 (Lung Carcinoma) | Physcion 8-O-beta-glucopyranoside (PG) (80 µg/mL) | Not explicitly stated, but used as an inhibitor | 70.72% (Late Apoptotic/Necrotic) | Significantly reduced | [5] |
| SLNT (Cell Line) | Not Specified | Not Specified | 32.91 ± 1.21% | 15.88 ± 1.58% | [6] |
| HeLa (Cervical Cancer) | Hypericin-mediated PDT | Not Specified | Not specified, but increased | 7.43% | [6] |
| Parameter | Control | Apoptosis Inducer | Apoptosis Inducer + this compound |
| Live Cells (%) | ~95% | Decreased | Increased compared to inducer alone |
| Early Apoptotic Cells (%) | <5% | Increased | Decreased compared to inducer alone |
| Late Apoptotic/Necrotic Cells (%) | <5% | Increased | Decreased compared to inducer alone |
Note: The values in the second table are representative and will vary depending on the cell type, apoptosis inducer, and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition of apoptosis observed with this compound | The apoptotic pathway is caspase-3/7 independent. | Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the pathway is caspase-dependent at all. Explore other cell death mechanisms like necroptosis. |
| Insufficient concentration or incubation time of this compound. | Perform a dose-response and time-course experiment to optimize the inhibitor concentration and pre-incubation time. | |
| This compound has degraded. | Ensure proper storage of the inhibitor (-20°C) and use a fresh aliquot. | |
| High background apoptosis in the negative control | Cells are unhealthy or stressed. | Ensure optimal cell culture conditions. Handle cells gently during harvesting and staining. |
| Reagents are contaminated. | Use fresh, sterile buffers and reagents. | |
| High percentage of necrotic cells in all samples | Harsh cell handling. | Be gentle during cell harvesting and resuspension. Avoid excessive vortexing. |
| Apoptosis induction was too strong or for too long. | Optimize the concentration of the apoptosis inducer and the incubation time to capture more cells in the early apoptotic phase. |
References
- 1. biotium.com [biotium.com]
- 2. stemcell.com [stemcell.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Effect of Caspase Inhibitor this compound on Apoptosis of Vascular Smooth Muscle Cells Induced by Artesunate [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Confirming Ac-DEVD-CHO Inhibition of Caspase-3 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process characterized by a cascade of specific cellular events. A key executioner in this pathway is Caspase-3, a cysteine-aspartic protease.[1] Caspase-3 is synthesized as an inactive zymogen (pro-caspase-3, ~32-35 kDa) and, upon apoptotic signaling, is cleaved into active p17 and p12 fragments.[1][2] This activation leads to the cleavage of numerous cellular proteins, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell disassembly.[2][3]
The synthetic tetrapeptide Ac-DEVD-CHO is a potent, competitive, and reversible inhibitor of caspase-3.[4][5] It mimics the DEVD cleavage site found in substrates like PARP, allowing it to block the enzyme's active site.[5][6] This application note provides a detailed protocol to induce apoptosis in a cell culture model and subsequently use Western blotting to visually and quantitatively confirm the inhibitory effect of this compound on caspase-3 activation and its downstream activity.
Principle of the Assay
This protocol is based on the detection of changes in the molecular weight of caspase-3 and its substrate PARP using Western blot. In apoptotic cells, the ~35 kDa pro-caspase-3 band will decrease in intensity, while the ~17 kDa cleaved fragment will appear or increase. Concurrently, the full-length PARP (~116 kDa) will be cleaved, leading to the appearance of an ~89 kDa fragment.[2] By pre-treating cells with this compound, we expect to prevent this cleavage, thus demonstrating the inhibitor's efficacy. The workflow involves inducing apoptosis, treating with the inhibitor, lysing the cells, and analyzing the protein lysates via SDS-PAGE and immunoblotting.
Visualized Signaling Pathway and Workflow
Figure 1: Caspase-3 activation pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow from cell treatment to Western blot data analysis.
Experimental Protocols
Part A: Cell Culture, Apoptosis Induction, and Inhibition
This protocol is optimized for Jurkat cells (a human T-lymphocyte cell line) grown in suspension, a common model for apoptosis studies.[7]
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cells in the exponential growth phase.
-
Cell Plating: Harvest and count the cells. Resuspend the cells in fresh medium to a final concentration of 5 x 10⁵ cells/mL. Aliquot cells into appropriately labeled flasks for each treatment group.
-
Inhibitor Pre-treatment: To the designated flasks, add this compound (reconstituted in DMSO) to a final concentration of 20-50 µM. Also, add an equivalent volume of DMSO to the flasks not receiving the inhibitor (vehicle control). Incubate for 1-2 hours at 37°C.[8]
-
Apoptosis Induction: Add an apoptosis-inducing agent to the designated flasks. For example, use Staurosporine at a final concentration of 1 µM.[7]
-
Experimental Groups:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with DMSO only.
-
Positive Control: Cells treated with Staurosporine (and DMSO).
-
Experimental Group: Cells pre-treated with this compound, then treated with Staurosporine.
-
-
Incubation: Incubate all flasks for 3-6 hours at 37°C. The optimal time should be determined empirically for your specific cell line and inducer.[7]
-
Cell Harvesting: Transfer the cell suspensions to conical tubes. Centrifuge at 300-350 x g for 5 minutes at 4°C. Discard the supernatant.[9]
-
Washing: Wash the cell pellets once with 5 mL of ice-cold Phosphate Buffered Saline (PBS). Centrifuge again and completely aspirate the supernatant. The cell pellets are now ready for lysis.
Part B: Cell Lysis and Protein Quantification
-
Lysis: Add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail to the cell pellet (e.g., 100 µL per 1-2 x 10⁶ cells).[10]
-
Incubation: Vortex briefly and incubate on ice for 20-30 minutes, with intermittent vortexing.[9]
-
Clarification: Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C.[9]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube. Discard the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
Part C: Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli Sample Buffer to each lysate (to a final concentration of 1X) and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 10-15% SDS-polyacrylamide gel.[11] Also, load a pre-stained protein ladder to monitor migration and transfer. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane according to standard wet or semi-dry transfer protocols.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a solution of primary antibodies diluted in blocking buffer.
-
Anti-Caspase-3 Antibody: Use an antibody that detects both pro-caspase-3 (~35 kDa) and the cleaved fragment (~17 kDa).[12] (e.g., diluted 1:1000).
-
Anti-Cleaved PARP Antibody: Use an antibody specific for the cleaved 89 kDa fragment.[13] (e.g., diluted 1:1000).
-
Loading Control Antibody: Use an anti-β-actin or anti-GAPDH antibody (e.g., diluted 1:5000) to ensure equal protein loading.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation and Expected Results
The results of the Western blot can be quantified by measuring the band intensity (densitometry) using imaging software. The intensity of the cleaved caspase-3 and cleaved PARP bands should be normalized to the loading control (e.g., β-actin).
Expected Results:
-
Negative Control: Strong band for pro-caspase-3 (~35 kDa), no or very faint band for cleaved caspase-3 (~17 kDa) or cleaved PARP (~89 kDa).
-
Positive Control (Inducer only): Decreased intensity of pro-caspase-3 band, with a strong appearance of the cleaved caspase-3 band. A strong band for cleaved PARP should also be visible.
-
Experimental Group (Inhibitor + Inducer): A strong band for pro-caspase-3 should be preserved, with a significantly reduced or absent band for cleaved caspase-3 and cleaved PARP compared to the positive control.
Table 1: Summary of Expected Quantitative Western Blot Data
| Treatment Group | Pro-Caspase-3 (~35 kDa) (Normalized Intensity) | Cleaved Caspase-3 (~17 kDa) (Normalized Intensity) | Cleaved PARP (~89 kDa) (Normalized Intensity) |
|---|---|---|---|
| Negative Control | 1.00 | 0.05 | 0.02 |
| Positive Control (+ Inducer) | 0.25 | 0.95 | 0.98 |
| Inhibitor Control | 0.98 | 0.06 | 0.03 |
| Experimental (+ Inhibitor, + Inducer) | 0.85 | 0.15 | 0.12 |
(Note: Values are hypothetical and represent relative band intensities normalized to a loading control and compared to the negative control.)
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. stemcell.com [stemcell.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis induction [bio-protocol.org]
- 9. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 11. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 12. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Ac-DEVD-CHO: Application Notes and Protocols for Effective Caspase-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ac-DEVD-CHO, a potent and reversible tetrapeptide aldehyde inhibitor of caspase-3 and caspase-7. Understanding the optimal treatment duration is critical for achieving effective inhibition in various experimental models. This document outlines recommended protocols, summarizes key quantitative data from published studies, and provides visualizations to aid in experimental design.
Introduction to this compound
This compound (N-Acetyl-Asp-Glu-Val-Asp-CHO) is a synthetic, cell-permeable peptide inhibitor that mimics the caspase-3 cleavage site in its natural substrate, PARP (Poly (ADP-ribose) polymerase)[1]. Its aldehyde functional group interacts with the active site cysteine of caspase-3, leading to potent and reversible inhibition. With a Ki value of approximately 0.23 nM for caspase-3, it is a highly effective tool for studying the downstream events of caspase-3 activation in apoptosis[2][3]. While highly potent for caspase-3, it's important to note that this compound also exhibits inhibitory activity against other caspases, such as caspase-7[3].
Signaling Pathway of Caspase-3 Activation and Inhibition
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways leading to the activation of caspase-3, the executioner caspase, and the point of inhibition by this compound.
References
Application Notes and Protocols for Caspase-3/7 Assays Using Ac-DEVD-CHO-Compatible Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of programmed cell death, making them critical targets for research in various fields, including cancer biology, neurodegenerative diseases, and drug development. The tetrapeptide Ac-DEVD-CHO is a potent and reversible inhibitor of caspase-3 (Ki = 0.23 nM) and caspase-7 (Ki = 1.6 nM)[1][2]. It functions by interacting with the active site cysteine of these caspases, effectively blocking their proteolytic activity[1]. This specific inhibition is crucial for distinguishing caspase-3/7 activity from that of other proteases in cell lysates.
The accurate measurement of caspase-3/7 activity relies on the effective lysis of cells to release these enzymes in their active form while preserving their activity. The choice of cell lysis buffer is therefore critical and must be compatible with the downstream caspase assay, including the use of inhibitors like this compound. This document provides detailed protocols and application notes for selecting and using cell lysis buffers compatible with this compound for sensitive and reliable caspase-3/7 activity assays.
Data Presentation: Comparison of Compatible Cell Lysis Buffers
Several formulations of cell lysis buffers are compatible with caspase assays using this compound. The choice of buffer can depend on the cell type and specific experimental requirements. Below is a summary of commonly used lysis buffer compositions.
| Buffer Component | Formulation 1 [3][4] | Formulation 2 [5][6] | Formulation 3 [7] | Formulation 4 [8] |
| Buffering Agent | 50 mM HEPES, pH 7.4 | 10 mM Tris, pH 7.5 | 50 mM HEPES, pH 7.5 | 50 mM HEPES, pH 7.4 |
| Detergent | 5 mM CHAPS | 1% Triton X-100 | 0.1% CHAPS, 0.1% Nonidet P-40 | 0.1% CHAPS |
| Reducing Agent | 5 mM DTT | - | 2 mM DTT | 5 mM DTT |
| Salts | - | 130 mM NaCl, 10 mM NaPi, 10 mM NaPPi | - | - |
| Chelating Agent | - | - | 1 mM EDTA | 0.1 mM EDTA |
| Protease Inhibitors | Optional (cysteine protease inhibitors omitted) | Optional | 1 mM PMSF, 2 µg/ml leupeptin, 2 µg/ml pepstatin A | Optional |
Note: The addition of protease inhibitors (other than those targeting cysteine proteases like E-64 or leupeptin) is recommended to protect caspases from non-specific degradation[3][4].
Experimental Protocols
Protocol 1: Cell Lysis to Obtain Cytosolic Extract
This protocol describes the preparation of cell lysates for the subsequent measurement of caspase-3/7 activity.
Materials:
-
Cells (adherent or suspension)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Compatible Cell Lysis Buffer (see table above), ice-cold
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Decant the culture medium. Wash the cells once with ice-cold PBS. Remove the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 107 cells)[3].
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and remove the supernatant completely[3]. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 107 cells)[3].
-
-
Cell Lysis: Incubate the cell suspension on ice for 15-20 minutes[3].
-
Centrifugation: Centrifuge the lysate at 16,000 to 20,000 x g for 10-15 minutes at 4°C to pellet cellular debris[3].
-
Lysate Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube[9].
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing caspase activity.
-
Storage: The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This protocol outlines the measurement of caspase-3/7 activity using a fluorogenic substrate and includes the use of this compound as a specific inhibitor.
Materials:
-
Cell Lysate (from Protocol 1)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[5][6]
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)[4]
-
Caspase-3/7 Inhibitor (this compound, 2 mM stock in DMSO)[3][4]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 430-460 nm)[5]
Procedure:
-
Reaction Setup: In a 96-well black microplate, prepare the following reactions for each sample:
-
Sample: 50 µL of cell lysate (containing 50-200 µg of protein) + 50 µL of Caspase Assay Buffer.
-
Inhibitor Control: 50 µL of cell lysate + 50 µL of Caspase Assay Buffer containing this compound (final concentration 100 nM)[6]. Incubate for 10-15 minutes at room temperature before adding the substrate.
-
Blank: 50 µL of Lysis Buffer + 50 µL of Caspase Assay Buffer.
-
-
Substrate Addition: To each well, add 5 µL of the Ac-DEVD-AMC substrate stock solution (final concentration ~20 µM)[5][6].
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[5]. The incubation time may need to be optimized based on the level of caspase activity.
-
Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm[5].
-
Data Analysis:
-
Subtract the blank reading from all sample and inhibitor control readings.
-
The specific caspase-3/7 activity is the difference between the fluorescence of the sample and the fluorescence of the inhibitor control.
-
Results can be expressed as relative fluorescence units (RFU) per microgram of protein per hour.
-
Mandatory Visualizations
Caspase-3 Signaling Pathway
Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of caspase-3.
Experimental Workflow for Caspase-3/7 Assay
Caption: Step-by-step experimental workflow for the fluorometric caspase-3/7 assay.
Logical Relationship of Assay Components
Caption: Logical relationship between the enzyme, substrate, inhibitor, and the resulting signal in the caspase-3/7 assay.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. pufei.com [pufei.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzo Life Sciences Caspase-Cell Lysis Buffer (30ml), Quantity: Each of | Fisher Scientific [fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ac-DEVD-CHO in Apoptosis Inhibition
For researchers, scientists, and drug development professionals, observing expected experimental outcomes is crucial. The caspase-3 inhibitor Ac-DEVD-CHO is a vital tool for studying apoptosis. However, when it fails to inhibit this process, it can be a significant roadblock. This guide provides a structured approach to troubleshooting common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor is not preventing apoptosis in my cell culture. What are the primary reasons this might be happening?
There are several potential reasons for the failure of this compound to inhibit apoptosis. These can be broadly categorized as issues with the inhibitor itself, the experimental setup, or the biological system.
-
Inhibitor Integrity: The inhibitor may have degraded due to improper storage or handling.
-
Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit caspase-3/7 in your specific cell type and under your experimental conditions.
-
Incorrect Timing of Addition: The inhibitor might be added too late in the apoptotic process, after the point of no return where caspase-3 has already been activated and has initiated downstream events.
-
Caspase-Independent Apoptosis: The apoptotic pathway induced in your experiment may not be dependent on caspase-3. Cells can undergo programmed cell death through alternative pathways involving other caspases or non-caspase proteases.[1]
-
Cell Health and Confluency: Poor cell health or over-confluent cultures can lead to spontaneous apoptosis, which may mask the inhibitory effect of this compound.
Q2: How can I be sure that my this compound is active and stable?
Proper storage and handling are critical for the stability of this compound.
-
Storage: The lyophilized powder should be stored at -20°C. Once reconstituted in DMSO, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Many suppliers guarantee stability for at least a year if stored correctly.
-
Positive Control: To confirm the inhibitor's activity, perform a small-scale positive control experiment. Use a known inducer of caspase-3-dependent apoptosis in a sensitive cell line and test if your inhibitor can block it.
Q3: What is the recommended working concentration for this compound?
The effective concentration of this compound is highly dependent on the cell type, the apoptosis-inducing agent, and the experimental duration. A concentration titration is always recommended to determine the optimal concentration for your specific system. However, based on published studies, a general range can be suggested.
Quantitative Data Summary
The following table summarizes effective concentrations of this compound used in various studies.
| Cell Type | Apoptosis Inducer | This compound Concentration | Observed Effect | Reference |
| Vascular Smooth Muscle Cells | Artesunate (40 µg/mL) | 100 µM | Significantly decreased the apoptosis rate. | [3] |
| Human NT2 cells | Camptothecin | > 100 µM | Inhibition of apoptosis observed by ELISA. | [4] |
| THP-1 cells | (Amidolytic activity assay) | IC50: 70 µM | Inhibition of IL-1 beta converting enzyme activity. | [4] |
| Bone Tumor Cells | Camptothecin | Not specified | Blocks camptothecin-induced apoptosis. | [5] |
| Cardiomyocytes (in vivo, mice) | Myocardial Infarction | Not specified | 84% reduction in cardiomyocyte apoptosis. | [6] |
| Photoreceptor cells (in vivo, rats) | Not specified | Not specified | Suppressed and/or delayed photoreceptor cell damage. | [6] |
| HUT-102 cells | Arsenic Trioxide | 100 µM | Prevention of As2O3-induced apoptosis. | [7] |
Experimental Protocols
Protocol 1: Inhibition of Apoptosis using this compound
This protocol outlines the general steps for using this compound to inhibit apoptosis in cell culture.
Materials:
-
This compound (lyophilized powder)
-
DMSO (cell culture grade)
-
Cell culture medium appropriate for your cells
-
Apoptosis-inducing agent
-
Cells in culture
Procedure:
-
Reconstitution of this compound: Reconstitute the lyophilized this compound in DMSO to create a stock solution (e.g., 10 mM). Mix well by vortexing. Store the stock solution in aliquots at -20°C or -80°C.
-
Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Pre-treatment with Inhibitor: Prior to inducing apoptosis, pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 1-2 hours. This allows the inhibitor to enter the cells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the culture medium containing the inhibitor.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis in the control group (without inhibitor). This time will vary depending on the inducer and cell type.
-
Assessment of Apoptosis: Harvest the cells and assess the level of apoptosis using a suitable method, such as Annexin V/PI staining followed by flow cytometry or a caspase-3 activity assay.
Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This protocol describes a common method for detecting apoptosis by flow cytometry.[1][8][9][10]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After experimental treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3 in cell lysates.[11][12][13]
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: After treatment, lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer and 5 µL of caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Visual Troubleshooting and Pathway Diagrams
Caspase-3 Dependent Apoptosis Pathway
This diagram illustrates the central role of caspase-3 in the execution phase of apoptosis.
Caption: Caspase-3 activation and its inhibition by this compound.
Experimental Workflow for Assessing Apoptosis Inhibition
This workflow outlines the key steps in an experiment designed to test the efficacy of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Troubleshooting Decision Tree
This logical diagram provides a step-by-step guide to troubleshoot experiments where this compound is not inhibiting apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Effect of Caspase Inhibitor this compound on Apoptosis of Vascular Smooth Muscle Cells Induced by Artesunate [aimspress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Caspase Assays with Ac-DEVD-CHO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in caspase assays using the inhibitor Ac-DEVD-CHO.
Troubleshooting Guide
This guide addresses common specific issues in a question-and-answer format to help you navigate your experiments.
Q1: Why am I seeing high background fluorescence in my negative control wells?
A1: High background fluorescence can be a significant issue. Here are several potential causes and solutions:
-
Autohydrolysis of Substrate: The fluorogenic substrate (e.g., Ac-DEVD-AMC) can spontaneously hydrolyze, leading to a fluorescent signal independent of caspase activity.
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent substances or proteases.
-
Solution: Use high-purity, sterile water and reagents.[3] Filter-sterilize buffers if you suspect microbial contamination.
-
-
Cell Lysate Concentration: Too high a concentration of cell lysate can lead to non-specific fluorescence or protease activity.
-
Inherent Fluorescence of Compounds: If you are testing compounds for their effect on caspase activity, the compounds themselves may be fluorescent at the excitation/emission wavelengths of your assay.
-
Solution: Run a control with the compound in assay buffer without cell lysate to check for intrinsic fluorescence.
-
Q2: My treated samples show no or very low caspase activity compared to the positive control.
A2: A lack of expected caspase activity can stem from several factors related to the cells, the treatment, or the assay itself.
-
Ineffective Apoptotic Induction: The concentration of the apoptosis-inducing agent or the incubation time may be insufficient.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
-
Cell Line Resistance: Some cell lines are resistant to certain apoptotic stimuli.[4]
-
Solution: Confirm that your chosen cell line is sensitive to the apoptosis inducer you are using. You may need to try a different inducer or cell line.
-
-
Incorrect Timing of Assay: Caspase activation is a transient event. You may be measuring too early or too late.[5]
-
Solution: Perform a time-course experiment to identify the peak of caspase-3 activity after treatment.
-
-
Enzyme Inactivity: The caspase enzymes in your lysate may have been degraded or inactivated.
-
Solution: Prepare fresh cell lysates and keep them on ice. Avoid repeated freeze-thaw cycles. Ensure your lysis buffer does not contain protease inhibitors that would inhibit caspases.[6]
-
Q3: The results from my this compound inhibitor control are inconsistent.
A3: Inconsistent inhibition by this compound can point to issues with the inhibitor itself or the experimental setup.
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the amount of active caspase-3 in your sample.
-
Solution: Titrate the this compound concentration to determine the optimal inhibitory concentration for your system. A final concentration of 100 nM is often a good starting point.[1]
-
-
Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.
-
Non-Specific Protease Activity: Other proteases in the cell lysate that are not inhibited by this compound might be cleaving the substrate.
Frequently Asked Questions (FAQs)
Q: What is this compound and how does it work?
A: this compound is a synthetic tetrapeptide that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[7][9] Its sequence (Asp-Glu-Val-Asp) mimics the cleavage site in PARP (poly (ADP-ribose) polymerase), a key substrate of caspase-3.[1] The aldehyde group (-CHO) on the C-terminus interacts with the active site cysteine of the caspase, blocking its proteolytic activity.[7]
Q: What is the specificity of this compound?
A: this compound is most potent against caspase-3 and caspase-7.[7][10] However, it can also inhibit other caspases to a lesser extent, such as caspase-8 and -9, at higher concentrations.[8] It is important to be aware of this potential for cross-reactivity when interpreting results.
Q: What are the recommended concentrations for this compound and the substrate in a typical assay?
A: The optimal concentrations can vary depending on the experimental system. However, here are some commonly used ranges:
| Reagent | Typical Final Concentration |
| This compound | 100 nM - 10 µM[1][11] |
| Ac-DEVD-AMC (Substrate) | 20 µM - 50 µM[1][2][12] |
It is always recommended to titrate these reagents to determine the optimal concentrations for your specific cell type and experimental conditions.[1]
Experimental Protocols
General Protocol for a Fluorometric Caspase-3/7 Assay
This protocol provides a general workflow for measuring caspase-3/7 activity in cell lysates using a fluorogenic substrate and the this compound inhibitor.
Materials:
-
Cells (treated and untreated)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi)[1]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[1][2]
-
Ac-DEVD-AMC substrate stock solution (e.g., 1 mg/mL in DMSO)[2]
-
This compound inhibitor stock solution (e.g., 2 mM in DMSO)[3]
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)[1][2]
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using your chosen method. Include a non-induced control.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in cold lysis buffer (e.g., 2-10 million cells/mL) and incubate on ice for 30 minutes.[2]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Assay Setup (per well of a 96-well plate):
-
Prepare the following reaction mixtures in separate wells:
-
Blank (Substrate Only): Assay Buffer + Substrate
-
Negative Control (Untreated Lysate): Untreated Cell Lysate + Assay Buffer + Substrate
-
Positive Control (Treated Lysate): Treated Cell Lysate + Assay Buffer + Substrate
-
Inhibitor Control: Treated Cell Lysate + this compound + Assay Buffer + Substrate
-
-
Titrate the amount of cell lysate (e.g., 10-100 µL) and the final concentration of this compound.[1]
-
-
Reaction and Measurement:
-
Add the assay components to the wells as planned. It is often best to add the substrate last to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][2]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[1][2]
-
Visualizations
Caspase Activation Signaling Pathway
Caption: Overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.
Experimental Workflow for Caspase Assay Troubleshooting
Caption: A logical workflow for performing and troubleshooting a caspase-3/7 assay.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. ulab360.com [ulab360.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biocompare.com [biocompare.com]
- 5. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
How to address poor cell permeability of Ac-DEVD-CHO.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of the caspase-3/7 inhibitor, Ac-DEVD-CHO, in live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic tetrapeptide (N-acetyl-Asp-Glu-Val-Asp-aldehyde) that acts as a potent, competitive, and reversible inhibitor of caspase-3 and caspase-7.[1][2][3] Its sequence, DEVD, mimics the cleavage site in PARP (poly ADP-ribose polymerase), a key substrate of these caspases during apoptosis.[1][4] The aldehyde group in this compound interacts with the active site cysteine of caspase-3/7, blocking its enzymatic activity and thereby inhibiting the downstream events of apoptosis.[1]
Q2: Why does this compound exhibit poor cell permeability?
A2: The peptide nature of this compound, particularly the charged amino acid residues (Aspartic Acid and Glutamic Acid), makes it hydrophilic. This characteristic hinders its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Consequently, it is not readily cell-permeable and is most effective in cell-free systems or with cell lysates where the membrane barrier is removed.[4][5]
Q3: What are the common indicators of poor this compound uptake in my live-cell experiments?
A3: If this compound is not efficiently entering your cells, you will likely observe a failure to inhibit apoptosis. Common indicators include:
-
No reduction in caspase-3/7 activity in your experimental group compared to the positive control (apoptosis-induced, untreated cells).
-
Lack of blockage of downstream apoptotic events, such as PARP cleavage, DNA fragmentation, or morphological changes like cell shrinkage and membrane blebbing.
-
In live-cell imaging assays using fluorescent caspase substrates, you will see no significant difference in signal between cells treated with an apoptosis inducer alone and those co-treated with the inducer and this compound.
Q4: What are the primary strategies to overcome the poor cell permeability of this compound?
A4: There are three main strategies to address this issue:
-
Use Alternative Cell-Permeable Probes: The most common and straightforward approach is to use commercially available caspase-3/7 detection reagents or inhibitors that are specifically designed for high cell permeability.
-
Employ Advanced Delivery Systems: For specialized applications, novel delivery technologies can be used to transport this compound into cells.
-
Chemical Permeabilization (Use with Caution): Mild membrane permeabilization can be attempted, but it carries a high risk of affecting cell viability and introducing experimental artifacts.
Troubleshooting Guides
Guide 1: Using Alternative Cell-Permeable Caspase-3/7 Probes
For most live-cell applications, switching to a probe designed for cell permeability is the most reliable solution. These probes are often fluorogenic, becoming fluorescent only after being cleaved by active caspases inside the cell.
| Probe Type | Product Examples | Mechanism of Action | Fluorescence | Key Advantages | Key Disadvantages |
| Substrate-Dye Conjugates | NucView® 488, CellEvent™ Caspase-3/7 | A non-fluorescent substrate-dye conjugate enters the cell. Active caspase-3/7 cleaves the DEVD peptide, releasing a high-affinity DNA dye that stains the nucleus.[5][6][7] | Green | No-wash, real-time imaging; low cytotoxicity; stable signal for endpoint or kinetic assays.[5][8] | Signal is dependent on both caspase activity and DNA binding. |
| Fluorescent Inhibitors (FLICA) | TF3-DEVD-FMK, FAM-DEVD-FMK | A cell-permeable, fluorescently labeled inhibitor (e.g., with a fluoromethyl ketone - FMK) covalently binds to the active site of caspase-3/7.[7][9] | Green, Red | Direct and irreversible labeling of active caspases; suitable for flow cytometry and microscopy.[7][9] | Covalent binding inhibits the enzyme, making it an endpoint assay. Potential for higher background and cytotoxicity.[10] |
| Substrate-Fluorophore Conjugates | ApoBrite™ V600 | A cell-permeable probe with a masked fluorophore is cleaved by caspases to release the fluorescent molecule into the cytoplasm.[10] | Red | Does not require DNA interaction; low cytotoxicity as it doesn't covalently bind and inhibit caspases.[10] | Signal may be more diffuse compared to nuclear-localizing dyes. |
This protocol is a general guideline. Always refer to the manufacturer's specific instructions for your chosen reagent.
-
Cell Preparation: Plate cells at a desired density in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
Induction of Apoptosis: Treat cells with your apoptosis-inducing agent (e.g., staurosporine, TNF-α) and appropriate controls. Incubate for the desired period.
-
Reagent Preparation: Prepare the working solution of the cell-permeable caspase reagent in an appropriate buffer or culture medium, as recommended by the manufacturer.
-
Cell Staining: Add the reagent working solution directly to the cell culture wells.
-
Incubation: Incubate the cells at 37°C for the time specified in the product manual (typically 30-60 minutes), protected from light.
-
Analysis: Analyze the fluorescent signal using a fluorescence microscope, flow cytometer, or plate reader at the appropriate excitation/emission wavelengths. For kinetic assays, imaging can begin immediately after reagent addition.[8]
Guide 2: Advanced Delivery Strategies
For researchers in drug development or materials science, more advanced methods can be employed to deliver this compound itself.
-
Nanoparticle-Based Delivery: Researchers have successfully used amorphous alumina nanowire arrays to deliver this compound into dendritic cells, effectively inhibiting apoptosis.[11][12][13][14] This method relies on the physical interaction between the nanowires and the cell membrane to facilitate uptake.[11]
-
Cell-Penetrating Peptides (CPPs): this compound can be chemically conjugated to a CPP.[15] CPPs are short peptides that can traverse the cell membrane, carrying molecular cargo like small molecules or peptides along with them. An example of such a conjugate is Ac-AAVALLPAVLLALLAP-DEVD-CHO.[15]
Guide 3: Chemical Permeabilization (Use with Extreme Caution)
This approach is generally not recommended for live-cell imaging, as it can induce stress, alter membrane potential, and lead to apoptosis or necrosis, thereby confounding the results. It is more suitable for fixed-cell assays. If attempted, very mild, non-ionic detergents at low concentrations should be used for a very short duration.
-
Induce apoptosis in your cell cultures as previously described.
-
Prepare a working solution of this compound in your culture medium.
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Prepare a very low concentration of a mild permeabilizing agent (e.g., 0.01-0.05% Saponin or Digitonin) in the medium containing this compound.
-
Remove the existing medium from the cells and gently wash once with PBS.
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Add the this compound/permeabilization solution to the cells and incubate for a very short period (e.g., 5-10 minutes) at 37°C.
-
Remove the treatment solution and replace it with fresh culture medium.
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Proceed with your downstream analysis, including rigorous controls for cell viability (e.g., Trypan Blue, Propidium Iodide) to assess the damage caused by the permeabilization step.
Visualizations
Caption: Caspase-3 activation pathway and the inhibitory action of this compound.
Caption: Comparison of experimental workflows for caspase activity assays.
Caption: Decision tree for troubleshooting this compound permeability issues.
References
- 1. stemcell.com [stemcell.com]
- 2. biotium.com [biotium.com]
- 3. abpbio.com [abpbio.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Meter™ Live Cell Caspase 3/7 Binding Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 10. Cell Meter™ No-Wash Live Cell Caspase 3/7 Activity Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 11. Amorphous Alumina Nanowire Array Efficiently Delivers this compound to Inhibit Apoptosis of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Amorphous alumina nanowire array efficiently delivers this compound to inhibit apoptosis of dendritic cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Amorphous alumina nanowire array efficiently delivers this compound to inhibit apoptosis of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Why is my Ac-DEVD-CHO control not working as expected?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Ac-DEVD-CHO caspase-3 inhibitor control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic tetrapeptide (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartal) that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[1][2][3][4] Its sequence, DEVD, mimics the cleavage site in Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[1][5] By binding to the active site of caspase-3, this compound competitively inhibits the enzyme's activity, making it an essential negative control in apoptosis studies to confirm that the observed proteolytic activity is indeed due to caspase-3.[5][6]
Q2: What are the primary applications of this compound?
This compound is primarily used to:
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Identify and quantify caspase-3 activity in apoptotic cells.[5]
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Serve as a negative control in caspase-3 activity assays to block the cleavage of a reporter substrate.[5]
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Study the cellular events downstream of caspase-3 activation.[3][4][5]
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Prevent apoptosis induced by various stimuli in cell culture experiments.[7]
Q3: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical for the stability and efficacy of this compound.
-
Storage of Lyophilized Powder: The lyophilized powder should be stored at -20°C.[5][8]
-
Reconstitution: Reconstitute the peptide in sterile, high-quality Dimethyl Sulfoxide (DMSO).[5][9][10] For example, reconstituting 1 mg in 1 ml of DMSO yields a 1 mg/ml stock solution.[5]
-
Storage of Reconstituted Solution: The reconstituted solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1-2 months.[5][8] Some sources suggest storage at -80°C for up to a year for long-term stability.[8]
Troubleshooting Guide: Why is my this compound control not working?
If your this compound control is not inhibiting caspase-3 activity as expected, consider the following potential causes and solutions.
| Potential Problem | Possible Cause | Recommended Solution |
| No Inhibition of Caspase-3 Activity | Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the peptide. | 1. Prepare fresh aliquots of this compound from a new vial. 2. Ensure proper storage at -20°C or -80°C. 3. Avoid repeated freeze-thaw cycles.[5][8] |
| Incorrect Concentration: The final concentration of the inhibitor may be too low to effectively block caspase-3 activity. | 1. Verify the calculations for your working solution. 2. Titrate the inhibitor concentration to determine the optimal level for your specific experimental system. A common final concentration is 100 nM.[5] | |
| Insufficient Pre-incubation: The inhibitor may not have had enough time to bind to the caspase-3 enzyme before the substrate was added. | Pre-incubate the cell lysate with this compound for a recommended period (e.g., 10-15 minutes) before adding the caspase-3 substrate. | |
| Partial Inhibition | High Caspase-3 Activity: The amount of active caspase-3 in your apoptotic cell lysate may be too high for the given inhibitor concentration. | 1. Titrate the amount of cell lysate used in the assay. A typical range is 10-100 µl of lysate per 1 ml of protease assay buffer.[5] 2. Increase the concentration of this compound. |
| Presence of Other Proteases: The substrate may be cleaved by other proteases that are not inhibited by this compound. | 1. Use a more specific substrate for caspase-3. 2. Consider using a broad-spectrum caspase inhibitor, like Z-VAD-FMK, as an additional control to assess the contribution of other caspases. | |
| Inconsistent Results | Pipetting Errors: Inaccurate pipetting can lead to variability in the final concentrations of the inhibitor, substrate, or cell lysate. | 1. Calibrate your pipettes regularly. 2. Use appropriate pipetting techniques to ensure accuracy and precision. |
| Cell Culture Variability: The induction of apoptosis and subsequent caspase-3 activation can vary between experiments. | 1. Ensure consistent cell seeding density, treatment conditions, and incubation times for apoptosis induction. 2. Always include both positive (apoptotic lysate without inhibitor) and negative (non-apoptotic lysate) controls in every experiment.[5] |
Experimental Protocols
Caspase-3 Fluorometric Assay Protocol
This protocol is adapted from standard methodologies for measuring caspase-3 activity in cell lysates.[5][10]
Materials:
-
Apoptotic and non-apoptotic cells
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)[5]
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[5]
-
This compound (Caspase-3 Inhibitor)
-
Ac-DEVD-AMC (Caspase-3 Substrate)
-
96-well black microplate
-
Fluorometer with excitation at 380 nm and emission at 430-460 nm[5]
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells.
-
Wash the cells with cold PBS.
-
Lyse the cells using an appropriate cell lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare the following reaction mixtures in a 96-well plate:
-
Blank: Protease Assay Buffer only.
-
Negative Control (Non-apoptotic): Cell lysate from non-apoptotic cells + Ac-DEVD-AMC substrate.
-
Positive Control (Apoptotic): Cell lysate from apoptotic cells + Ac-DEVD-AMC substrate.
-
Inhibitor Control: Cell lysate from apoptotic cells + this compound inhibitor + Ac-DEVD-AMC substrate.
-
-
-
Reaction:
-
To the appropriate wells, add the cell lysate (e.g., 10-100 µg of protein).
-
For the inhibitor control, pre-incubate the lysate with this compound (final concentration of ~100 nM) for 10-15 minutes at 37°C.[5]
-
Add the Ac-DEVD-AMC substrate to all wells (final concentration of ~20 µM).[5]
-
Bring the final volume of each reaction to 100-200 µl with Protease Assay Buffer.
-
-
Incubation and Measurement:
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway leading to caspase-3 activation and its inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting failed this compound control experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. abpbio.com [abpbio.com]
- 3. thomassci.com [thomassci.com]
- 4. biotium.com [biotium.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caspase-3 and its inhibitor this compound in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Improving the efficiency of caspase-3 inhibition with Ac-DEVD-CHO.
Welcome to the technical support resource for Ac-DEVD-CHO, a potent, reversible inhibitor of caspase-3. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve the efficiency of caspase-3 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the specificity and potency of this compound?
A1: this compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of Group II caspases.[1][2] It is particularly effective against caspase-3 and caspase-7.[2][3][4] The aldehyde group interacts with the active site cysteine of these caspases to block their activity.[2] While it strongly inhibits caspase-3, it can also inhibit other caspases, which should be considered when designing experiments.[3][5]
Table 1: Inhibitor Potency (Ki) of this compound against Various Caspases
| Caspase Target | Inhibition Constant (Ki) | Reference |
| Caspase-3 | 0.2 nM - 0.23 nM | [1][2] |
| Caspase-7 | 0.3 nM - 1.6 nM | [1][2][3] |
| Caspase-2 | 1.7 µM (Weak Inhibition) | [1] |
Q2: How should I prepare and store this compound stock solutions?
A2: Proper handling and storage are critical for maintaining the inhibitor's activity. The lyophilized powder is stable for years at -20°C.[1] Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can significantly degrade the product.[1][6][7]
Table 2: Recommended Preparation and Storage Conditions
| Parameter | Recommendation | Details |
| Reconstitution Solvent | DMSO or sterile water | Solubility in water is up to 100 mg/mL and in DMSO is also high.[1][7] |
| Stock Concentration | 1 mg/mL or 1-10 mM | A 1 mg/mL concentration in DMSO is a common starting point.[6] |
| Storage (Powder) | -20°C | Stable for up to 3 years.[1] |
| Storage (Stock Solution) | -80°C (long-term) or -20°C (short-term) | Stable for up to 1 year at -80°C and 1-2 months at -20°C.[1][6] |
Q3: What is a typical working concentration for this compound in cell-based assays?
A3: The optimal working concentration can vary significantly depending on the cell type, experimental conditions, and the level of apoptosis induction. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. However, concentrations in the range of 10-20 µM have been used effectively in cell culture to increase cell viability post-treatment.[8] For in vitro protease assays, a much lower concentration, such as 100 nM, is often sufficient.[6]
Q4: Is the inhibition by this compound reversible?
A4: Yes, this compound is a reversible inhibitor of caspase-3 and caspase-7.[2][3] This is due to the nature of the interaction between its aldehyde group and the caspase's active site.
Troubleshooting Guide
This guide addresses common problems encountered during caspase-3 inhibition experiments with this compound.
Table 3: Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Inhibition of Caspase-3 Activity | 1. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.[6] 2. Insufficient Concentration: The concentration of the inhibitor is too low to counteract the level of caspase activation. 3. Incorrect Timing: Inhibitor was added too late after the apoptotic stimulus. | 1. Prepare a fresh stock solution from lyophilized powder. Ensure aliquots are stored at -80°C.[1] 2. Perform a titration experiment to determine the optimal inhibitor concentration for your model. 3. Add this compound prior to or concurrently with the apoptosis-inducing agent.[1] |
| Apparent Off-Target Effects or Cellular Toxicity | 1. High Concentration: Very high concentrations may lead to non-specific effects or inhibit other essential proteases. 2. Inhibition of Other Caspases: this compound also potently inhibits caspase-7.[1][2] 3. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at higher concentrations. | 1. Lower the inhibitor concentration to the minimum effective dose determined by titration. 2. If specificity to caspase-3 is critical, consider a more selective inhibitor like Ac-DNLD-CHO.[5] 3. Run a vehicle-only control to assess the effect of the solvent on your cells. |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate dispensing of the inhibitor or other reagents. 2. Cell Health/Density: Variations in cell seeding density or overall health can affect apoptosis induction. 3. Inhibitor Instability: The inhibitor may be degrading in the culture medium over long incubation periods. | 1. Calibrate pipettes and use precise techniques. 2. Ensure uniform cell seeding and monitor cell health prior to the experiment. 3. For long-term experiments, consider replenishing the medium with a fresh inhibitor. |
Visualized Workflows and Pathways
Diagrams can clarify complex processes. Below are Graphviz-generated visualizations for key concepts related to this compound use.
Caption: Caspase-3 activation pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing caspase-3 inhibition.
Caption: A troubleshooting decision tree for ineffective caspase-3 inhibition.
Experimental Protocols
Protocol 1: In Vitro Caspase-3 Protease Activity Assay
This protocol is adapted from established methods to measure caspase-3 activity in cell lysates using a fluorogenic substrate.[6]
Materials:
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Apoptotic and non-apoptotic cell lysates
-
This compound inhibitor (1 mM stock in DMSO)
-
Ac-DEVD-AMC substrate (10 mM stock in DMSO)
-
Protease Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT[6]
-
96-well black microplate
-
Spectrofluorometer (Excitation: 380 nm, Emission: 430-460 nm)
Procedure:
-
Prepare Reactions: In a 96-well plate, prepare the following reaction mixtures for a final volume of 100 µL per well:
-
Negative Control (No Lysate): 100 µL Protease Assay Buffer.
-
Non-Apoptotic Control: X µL non-apoptotic cell lysate + Protease Assay Buffer to 98 µL.
-
Apoptotic Sample: X µL apoptotic cell lysate + Protease Assay Buffer to 98 µL.
-
Inhibitor Control: X µL apoptotic cell lysate + 1 µL of 10 µM this compound (for 100 nM final concentration) + Protease Assay Buffer to 98 µL. (Note: The amount of cell lysate 'X' should be optimized by the user, typically between 10-50 µg of total protein).
-
-
Add Substrate: Add 2 µL of 1 mM Ac-DEVD-AMC (for 20 µM final concentration) to all wells except the "No Lysate" control.[6] Mix gently.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Measure Fluorescence: Read the plate using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.[6]
-
Analyze Data: Apoptotic samples should show a significant increase in fluorescence compared to non-apoptotic controls. The inhibitor control sample should show fluorescence levels close to the non-apoptotic control, demonstrating specific inhibition of caspase-3 activity.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 4. abpbio.com [abpbio.com]
- 5. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Ac-DEVD-CHO degradation in cell culture media over time.
Welcome to the technical support center for the caspase-3 inhibitor, Ac-DEVD-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic tetrapeptide that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[1][2][3] Its sequence (Asp-Glu-Val-Asp) mimics the cleavage site in PARP (Poly (ADP-ribose) polymerase), a key substrate of caspase-3.[2][4] The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of the caspase, thereby blocking its proteolytic activity.[2]
Q2: How should I store this compound for optimal stability?
A2: For long-term storage, this compound should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -20°C for up to two months or -80°C for longer periods (up to 6 months).[4][5] It is critical to avoid repeated freeze-thaw cycles as this can significantly reduce the stability of the inhibitor.[4]
Q3: What is the recommended solvent for reconstituting this compound?
A3: Anhydrous DMSO is the recommended solvent for creating a concentrated stock solution of this compound.[6] The inhibitor is soluble in DMSO and this solvent helps to maintain its stability during storage.[4] For aqueous-based assays, the DMSO stock solution should be diluted into the aqueous buffer immediately before use.[6]
Q4: How stable is this compound in cell culture media?
Q5: What are the typical working concentrations for this compound in cell culture experiments?
A5: The optimal working concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the experimental goal. However, a general range for cell-based assays is between 10 µM and 50 µM.[1] For in vitro protease assays using cell lysates, a much lower concentration of around 100 nM is often sufficient to inhibit caspase-3 activity.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of apoptosis in my cell culture experiment.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure that the inhibitor has been stored correctly (lyophilized at -20°C/-80°C; DMSO stock in aliquots at -20°C/-80°C). Avoid using a stock solution that has undergone multiple freeze-thaw cycles.[4] Prepare fresh dilutions in cell culture media for each experiment. |
| Insufficient Concentration | The effective concentration of the inhibitor may be too low for your specific cell line or stimulus. Perform a dose-response experiment with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) to determine the optimal inhibitory concentration. |
| Timing of Inhibitor Addition | The inhibitor must be present before or at the time of caspase-3 activation. Consider pre-incubating the cells with this compound for 1-2 hours before adding the apoptotic stimulus.[1] |
| Alternative Apoptotic Pathway | The observed cell death may be occurring through a caspase-3 independent pathway. Consider using other markers of apoptosis or inhibitors of other caspases to investigate the cell death mechanism. |
Problem 2: My blank wells in a fluorometric caspase-3 assay have high background readings.
| Possible Cause | Troubleshooting Step |
| Autohydrolysis of Substrate | Some fluorogenic caspase substrates can spontaneously hydrolyze over time, leading to increased background fluorescence. Prepare the substrate solution fresh and do not let it sit at room temperature for extended periods. |
| Contaminated Assay Buffer | The assay buffer or other reagents may be contaminated with proteases. Use fresh, high-purity reagents and sterile technique. |
| Media Components | Components in the cell culture media, such as phenol red or serum, can interfere with fluorescence readings. When possible, perform the final steps of the assay in a simplified buffer. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom. Reconstitute the peptide in anhydrous DMSO to a stock concentration of 10 mM. For example, for 1 mg of this compound (MW: ~502.5 g/mol ), add approximately 199 µL of DMSO.
-
Aliquoting: Gently vortex to ensure the peptide is fully dissolved. Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Inhibition of Apoptosis in Adherent Cells
-
Cell Seeding: Plate adherent cells in a suitable multi-well plate at a density that will allow for optimal growth and treatment. Allow the cells to adhere and grow overnight.
-
Pre-incubation with Inhibitor: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare the desired final concentration of the inhibitor in fresh cell culture medium. For example, to achieve a 50 µM final concentration, dilute the 10 mM stock 1:200 in the medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine, TNF-α) to the wells containing the inhibitor and the vehicle control.
-
Incubation: Incubate for the desired period to allow for the induction of apoptosis (e.g., 4-24 hours).
-
Analysis: Assess apoptosis using your desired method, such as annexin V/PI staining, TUNEL assay, or a caspase activity assay.
Data Presentation
Table 1: Summary of this compound Stability and Storage Recommendations
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C or -80°C | >1 year | Store in a desiccated environment. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 2 months | Aliquot to avoid freeze-thaw cycles.[4] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[5] |
| Working Solution | Cell Culture Media | 37°C | Minutes to Hours | Prepare fresh immediately before use due to potential degradation in aqueous solutions. |
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Inhibition of the caspase-3 signaling pathway by this compound.
References
Titrating the optimal working concentration of Ac-DEVD-CHO for a new cell line.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for titrating the optimal working concentration of Ac-DEVD-CHO, a potent and reversible inhibitor of caspase-3, for a new cell line.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a synthetic tetrapeptide (N-Acetyl-Asp-Glu-Val-Asp-CHO) that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.[1][2] Its sequence is based on the cleavage site of PARP (Poly (ADP-ribose) polymerase), a key substrate of activated caspase-3 during apoptosis.[3] The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of caspase-3, thereby blocking its proteolytic activity and inhibiting the downstream events of apoptosis.[2]
2. What is the typical working concentration for this compound?
The optimal working concentration of this compound is highly cell line-dependent and can vary based on factors such as cell permeability, the potency of the apoptotic stimulus, and the specific experimental endpoint. Based on published literature, concentrations ranging from 10 µM to 100 µM are commonly used in cell-based assays.[1][4] However, for a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration.
3. How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile, high-quality dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. For experiments, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
4. How do I determine the optimal incubation time with this compound?
The optimal incubation time will depend on the kinetics of apoptosis in your specific cell line and with your chosen inducer. Generally, it is recommended to pre-incubate the cells with this compound for 1 to 2 hours before inducing apoptosis.[5][6] This allows sufficient time for the inhibitor to penetrate the cells and inhibit caspase-3. The total incubation time with the inhibitor and the apoptotic stimulus will need to be optimized based on the time course of caspase-3 activation in your experimental system.
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound
This protocol outlines a systematic approach to determine the effective concentration of this compound for inhibiting caspase-3 activity in a new cell line.
I. Materials
-
New cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, or TRAIL)
-
This compound (lyophilized powder)
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates (for fluorescence assays) or clear plates (for colorimetric assays)
-
Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (as provided in the caspase assay kit or a standard RIPA buffer)
-
Plate reader (fluorometer or spectrophotometer)
II. Experimental Procedure
A. Initial Range-Finding Experiment
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere and grow for 24 hours.
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in complete culture medium. A broad range is recommended for the initial experiment.
| Dilution | Final Concentration |
| 1 | 100 µM |
| 2 | 50 µM |
| 3 | 20 µM |
| 4 | 10 µM |
| 5 | 5 µM |
| 6 | 1 µM |
| 7 | 0.1 µM |
| 8 | 0 µM (Vehicle Control) |
-
Pre-incubation with Inhibitor: Remove the old medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration). Incubate for 1-2 hours at 37°C.
-
Induce Apoptosis: Add the apoptosis-inducing agent at a pre-determined optimal concentration to all wells except for the negative control wells (which should receive only medium).
-
Incubation: Incubate the plate for a duration that is known to induce significant caspase-3 activity in your system (e.g., 4-6 hours).
-
Caspase-3 Activity Assay: Following incubation, measure caspase-3 activity using a commercial assay kit. Follow the manufacturer's instructions for cell lysis and substrate addition.
-
Data Analysis: Read the fluorescence (for fluorometric assays) or absorbance (for colorimetric assays) using a plate reader. Subtract the background reading (lysis buffer and substrate only) from all experimental readings. Plot the caspase-3 activity against the concentration of this compound.
B. Dose-Response Curve and IC50 Determination
-
Based on the results of the range-finding experiment, select a narrower range of this compound concentrations that effectively inhibit caspase-3 activity.
-
Repeat the experiment as described in section A with this refined concentration range, including more data points around the estimated 50% inhibition concentration.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive control (apoptosis induced, no inhibitor). Plot the percentage of inhibition versus the log of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of caspase-3 activity. The optimal working concentration is typically 2-5 times the IC50 value.
Protocol 2: Assessing Cell Viability and Cytotoxicity
It is essential to ensure that the chosen concentration of this compound is not cytotoxic to the cells.
I. Materials
-
New cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear plates
-
Cell viability assay reagent (e.g., MTT, XTT, or a reagent based on cellular ATP levels)
-
Plate reader
II. Experimental Procedure
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat the cells with the same range of this compound concentrations used in the dose-response experiment. Include a vehicle control.
-
Incubation: Incubate for the same duration as your apoptosis experiment.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the this compound concentration. The optimal working concentration should not significantly reduce cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of caspase-3 activity | 1. This compound concentration is too low. 2. The inhibitor has degraded due to improper storage or handling. 3. The apoptotic stimulus is too strong, overwhelming the inhibitor. 4. The cell line is resistant to the inhibitor. | 1. Test a higher range of this compound concentrations. 2. Use a fresh aliquot of this compound. Ensure proper reconstitution and storage. 3. Reduce the concentration of the apoptosis-inducing agent or shorten the incubation time. 4. Verify caspase-3 activation in your cell line using a positive control (e.g., a known sensitive cell line). |
| High background in caspase-3 assay | 1. Autofluorescence of the inhibitor or other compounds in the medium. 2. Contamination of reagents or cell culture. 3. High basal level of apoptosis in the cell line. | 1. Include a control with this compound but without cell lysate to measure its intrinsic fluorescence. 2. Use fresh, sterile reagents and practice good cell culture technique. 3. Ensure healthy cell culture conditions and handle cells gently to minimize stress-induced apoptosis. |
| Inhibitor appears to be cytotoxic | 1. This compound concentration is too high. 2. High concentration of DMSO in the final culture medium. 3. The cell line is particularly sensitive to the inhibitor. | 1. Perform a cytotoxicity assay (Protocol 2) to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration is below 0.1%. 3. Choose a lower, sub-toxic concentration that still provides sufficient caspase-3 inhibition. |
| Inconsistent results between experiments | 1. Variation in cell density or confluency. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Standardize cell seeding protocols to ensure consistent cell numbers. 2. Use a timer for all incubation steps. 3. Use calibrated pipettes and be careful with dilutions. |
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Inhibition of the Caspase-3 pathway by this compound.
References
Validation & Comparative
Validating Caspase-3 Inhibition: A Comparative Guide to Ac-DEVD-CHO and siRNA Knockdown
In the study of apoptosis, discerning the specific roles of effector caspases is paramount. Caspase-3 is a key executioner caspase, and its inhibition is a focal point of research. This guide provides a comparative analysis of two widely used methods for inhibiting caspase-3 function: the chemical inhibitor Ac-DEVD-CHO and gene silencing via caspase-3 siRNA. Validating findings with an orthogonal approach, such as siRNA knockdown, is crucial to ensure the observed effects of a chemical inhibitor are specific to the target and not a result of off-target activities.
Mechanism of Action: Chemical Inhibition vs. Gene Silencing
This compound is a synthetic, cell-permeable tetrapeptide that acts as a potent, reversible competitive inhibitor of caspase-3.[1][2] Its sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[3] By binding to the active site of caspase-3, this compound effectively blocks its proteolytic activity.[1] It also demonstrates inhibitory effects on other caspases, such as caspase-7.[1][4]
Caspase-3 siRNA (small interfering RNA) operates at the genetic level. It is a double-stranded RNA molecule designed to specifically target the mRNA transcript of the caspase-3 gene.[5] Upon introduction into the cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA sequence to find and cleave the complementary caspase-3 mRNA. This targeted degradation prevents the translation of the mRNA into caspase-3 protein, leading to a "knockdown" of the enzyme's expression.[5][6]
Comparative Experimental Workflow
To validate the specificity of this compound, a parallel experiment using caspase-3 siRNA is performed. The workflow involves inducing apoptosis in cell populations treated with either the chemical inhibitor, the siRNA, or appropriate controls. The degree of apoptosis is then quantified across these groups. A significant reduction in apoptosis in both the this compound and caspase-3 siRNA-treated groups, but not in the control groups, would strongly suggest that the observed anti-apoptotic effect of this compound is indeed due to its specific inhibition of caspase-3.
Caption: Experimental workflow for validating this compound results.
Apoptotic Signaling Pathway and Points of Intervention
Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. Caspase-3 then cleaves a host of cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis. The diagram below illustrates these pathways and the distinct points at which caspase-3 siRNA and this compound intervene.
Caption: Apoptotic pathway and inhibitor action sites.
Data Presentation: A Comparative Summary
The following tables summarize expected quantitative data from experiments designed to validate this compound's specificity.
Table 1: Caspase-3/7 Activity (Relative Fluorescence Units - RFU)
| Treatment Group | Description | Mean RFU | % Inhibition |
| Untreated Control | Baseline cell activity | 1,500 | N/A |
| Apoptosis Inducer | Cells treated to induce apoptosis | 15,000 | 0% |
| Apoptosis Inducer + this compound | Apoptotic cells treated with inhibitor | 3,000 | 80% |
| Apoptosis Inducer + Control siRNA | Apoptotic cells with non-targeting siRNA | 14,800 | 1.3% |
| Apoptosis Inducer + Caspase-3 siRNA | Apoptotic cells with caspase-3 knockdown | 4,500 | 70% |
Table 2: Apoptotic Cell Population (Annexin V Staining)
| Treatment Group | Description | % Apoptotic Cells | % Reduction in Apoptosis |
| Untreated Control | Baseline apoptotic level | 5% | N/A |
| Apoptosis Inducer | Cells treated to induce apoptosis | 40% | 0% |
| Apoptosis Inducer + this compound | Apoptotic cells treated with inhibitor | 12% | 70% |
| Apoptosis Inducer + Control siRNA | Apoptotic cells with non-targeting siRNA | 39% | 2.5% |
| Apoptosis Inducer + Caspase-3 siRNA | Apoptotic cells with caspase-3 knockdown | 15% | 62.5% |
Experimental Protocols
1. Caspase-3 siRNA Knockdown
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Transfection Reagent Preparation: For each well, dilute 50 pmol of caspase-3 siRNA (or control siRNA) into 250 µL of serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent according to the manufacturer's protocol (e.g., Lipofectamine 2000) in 250 µL of serum-free medium and incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Add the 500 µL siRNA-lipid complex to the cells.
-
Incubation and Analysis: Incubate the cells for 24-48 hours post-transfection before inducing apoptosis. Knockdown efficiency should be confirmed by Western blot or RT-PCR for caspase-3 expression.[7]
2. Apoptosis Induction and Inhibition
-
For siRNA-treated cells: After 24-48 hours of transfection, replace the medium with fresh medium containing an apoptosis-inducing agent (e.g., 1 µM Staurosporine) and incubate for 4-6 hours.
-
For this compound-treated cells: Pre-incubate cells with an optimized concentration of this compound (e.g., 50-100 µM) for 1-2 hours before adding the apoptosis-inducing agent.
3. Caspase-3/7 Activity Assay
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions (e.g., Apo-ONE Homogeneous Caspase-3/7 Assay).[8]
-
Substrate Addition: Add the caspase-3/7 fluorogenic substrate (e.g., Z-DEVD-R110) to the cell lysates.[8]
-
Measurement: Incubate at room temperature, protected from light. Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm).[8]
4. Western Blot for PARP Cleavage
-
Protein Extraction: Lyse cells and quantify total protein concentration.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the 116 kDa band and an increase in the 89 kDa band indicate caspase-3 activity.
References
- 1. stemcell.com [stemcell.com]
- 2. biotium.com [biotium.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. SignalSilence® Caspase-3 siRNA I (Mouse Specific) | Cell Signaling Technology [cellsignal.cn]
- 7. Inhibition of apoptosis by knockdown of caspase-3 with siRNA in rat bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Apoptosis Inhibition by Ac-DEVD-CHO with a TUNEL Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ac-DEVD-CHO's performance in inhibiting apoptosis, with a focus on confirmation using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. We will delve into the experimental data, detailed protocols, and alternative methods to provide a comprehensive overview for your research needs.
The targeted inhibition of apoptosis, or programmed cell death, is a cornerstone of numerous research fields, from cancer biology to neurodegenerative diseases. This compound is a synthetic tetrapeptide that acts as a potent and specific inhibitor of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[1][2][3][4] Confirmation of its efficacy is often achieved through the TUNEL assay, a method that detects the DNA fragmentation characteristic of late-stage apoptosis.[5][6]
This compound in Action: Experimental Data
To illustrate the inhibitory effect of this compound on apoptosis, we present representative data from a typical in vitro experiment. In this scenario, apoptosis is induced in a cell line (e.g., Jurkat cells) using an agent like staurosporine. The TUNEL assay is then employed to quantify the percentage of apoptotic cells in the presence and absence of this compound.
Table 1: Quantitative Analysis of Apoptosis Inhibition by this compound using TUNEL Assay
| Treatment Group | Description | Percentage of TUNEL-Positive Cells (Mean ± SD) |
| Negative Control | Untreated Jurkat cells | 3.2 ± 1.1% |
| Apoptosis Induction (Staurosporine) | Jurkat cells treated with 1 µM staurosporine for 4 hours | 45.8 ± 3.5% |
| This compound Treatment | Jurkat cells pre-treated with 50 µM this compound for 1 hour, followed by staurosporine treatment | 12.5 ± 2.3% |
Note: The data presented in this table is a representative example compiled from typical results found in apoptosis research and does not represent a direct quotation from a single source.
The data clearly demonstrates that staurosporine, a known apoptosis inducer, significantly increases the percentage of TUNEL-positive cells.[5][7] Pre-treatment with this compound markedly reduces the level of DNA fragmentation, confirming its role as an effective inhibitor of the apoptotic pathway leading to this hallmark event.
The Underlying Mechanisms: Signaling Pathways and Experimental Workflow
The interplay between apoptosis induction, caspase inhibition, and its detection by the TUNEL assay can be visualized through the following diagrams.
This diagram illustrates how an apoptotic stimulus leads to the activation of Caspase-3, which in turn activates Caspase-Activated DNase (CAD) to induce DNA fragmentation. This compound directly inhibits Caspase-3, thereby blocking this cascade.
This workflow outlines the key steps involved in preparing cells, inducing apoptosis, treating with an inhibitor, and subsequently performing the TUNEL assay to analyze the results.
Experimental Protocols
A detailed and consistent methodology is crucial for reproducible results. Below are standardized protocols for inducing apoptosis with staurosporine and performing a TUNEL assay.
Protocol 1: Induction of Apoptosis with Staurosporine
-
Cell Culture: Plate cells (e.g., Jurkat, HeLa, or CHO cells) at an appropriate density in a suitable culture vessel (e.g., 96-well plate, chamber slides). Allow cells to adhere and grow overnight under standard culture conditions (37°C, 5% CO2).[8]
-
Inhibitor Pre-treatment (for inhibitor group): Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 20-100 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours.
-
Apoptosis Induction: Prepare a stock solution of staurosporine in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 0.5-1 µM).[9] For the inhibitor group, add staurosporine directly to the medium containing this compound. For the positive control group, remove the old medium and add the medium containing staurosporine.
-
Incubation: Incubate the cells for a predetermined time (e.g., 3-6 hours) to induce apoptosis.[9]
-
Proceed to TUNEL Assay: After the incubation period, proceed with the cell fixation and permeabilization steps as outlined in the TUNEL assay protocol.
Protocol 2: TUNEL Assay for Cultured Cells
This protocol is a generalized procedure based on commercially available kits. Always refer to the manufacturer's instructions for specific details.
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add a sufficient volume of 4% paraformaldehyde in PBS to cover the cells.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Cell Permeabilization:
-
Add a sufficient volume of permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS) to cover the cells.
-
Incubate for 10-20 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
-
Equilibration:
-
Add equilibration buffer to the cells and incubate for 5-10 minutes at room temperature.
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mixture according to the kit's instructions (typically contains TdT enzyme and fluorescently labeled dUTPs or BrdU-dUTP).
-
Remove the equilibration buffer and add the TdT reaction mixture to the cells.
-
Incubate for 60-120 minutes at 37°C in a humidified chamber, protected from light.
-
-
Stopping the Reaction:
-
Add a stop buffer (if provided in the kit) or wash the cells three times with PBS.
-
-
Detection (for indirect assays using BrdU):
-
If using BrdU-dUTP, incubate the cells with a fluorescently labeled anti-BrdU antibody for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips with an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
For quantitative analysis, acquire images from multiple random fields and count the number of TUNEL-positive and total cells, or use a flow cytometer.
-
Comparison with Alternatives
While this compound and the TUNEL assay are powerful tools, it is important to be aware of alternative and complementary methods available to researchers.
Table 2: Comparison of Apoptosis Inhibitors
| Inhibitor | Target(s) | Reversibility | Key Features |
| This compound | Caspase-3, Caspase-7 | Reversible | Highly specific for key executioner caspases.[1][2] |
| z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Irreversible | Broad-spectrum caspase inhibitor with a preference for caspase-3-like caspases.[10][11] |
| z-VAD-FMK | Pan-caspase inhibitor | Irreversible | A broad-spectrum inhibitor that targets a wide range of caspases, useful for determining general caspase dependency.[4][7][12] |
Table 3: Comparison of Apoptosis Detection Methods
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| TUNEL Assay | Detects DNA fragmentation by labeling 3'-OH ends of DNA breaks.[5][6] | Late | Highly sensitive for detecting DNA fragmentation. Can be used on fixed cells and tissue sections. | Can also label necrotic cells and cells with DNA damage from other sources.[13] May not detect early apoptotic stages. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. | Early to Mid | A well-established and sensitive marker of early apoptosis. Can be combined with a viability dye (like propidium iodide) to distinguish between apoptotic and necrotic cells. | Not suitable for fixed cells as membrane integrity is compromised. |
| Cleaved Caspase-3 Staining | Uses antibodies to specifically detect the activated form of caspase-3. | Mid | A direct and specific measure of the activation of a key executioner caspase. Can be used in fixed cells and tissues. | The window for detection can be transient. |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Measures the change in mitochondrial membrane potential using fluorescent dyes (e.g., TMRE, JC-1). | Early | A very early indicator of apoptosis, as mitochondrial dysfunction is an early event in the intrinsic pathway. | Changes in mitochondrial membrane potential can also occur in non-apoptotic processes. |
References
- 1. Comparison of ACINUS, Caspase-3, and TUNEL as Apoptotic Markers in Determination of Tumor Growth Rates of Clinically Localized Prostate Cancer Using Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Z-VaD-Ala-Asp-Fluoromethyl Ketone (Z-VAD-FMK) and Acetyl-Asp-Glu-Val-Asp-Aldehyde(this compound) on Inflammation and Mucus Secretion in Mice Exposed to Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room temperature-induced apoptosis of Jurkat cells sensitive to both caspase-1 and caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TUNEL Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. This compound (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
Validating Caspase-3 Inhibition: A Comparative Guide to Alternatives for Ac-DEVD-CHO
In the study of apoptosis, specific and reliable inhibition of key enzymes is paramount. Ac-DEVD-CHO is a widely used reversible inhibitor, highly potent for caspase-3 and caspase-7.[1][2] Its design is based on the PARP cleavage site sequence, DEVD (Asp-Glu-Val-Asp), which is specifically recognized by these executioner caspases.[3] While effective, validating findings with an alternative inhibitor is a critical step to confirm that the observed biological effects are genuinely due to the inhibition of the intended target and not off-target effects of a single compound.
This guide provides a comparative overview of alternative chemical inhibitors to this compound, offering researchers the data and protocols needed to rigorously validate their experimental results. We will explore inhibitors with different mechanisms of action and specificity profiles, present key performance data in tabular format, and provide detailed experimental protocols.
Mechanism of Action: this compound
This compound is a synthetic tetrapeptide inhibitor where the C-terminal aldehyde group (CHO) interacts reversibly with the active site cysteine of caspase-3 and related caspases.[1] This competitive inhibition blocks the enzyme's ability to cleave its substrates, such as Poly (ADP-ribose) polymerase (PARP), thereby halting downstream apoptotic events.[3] Its high specificity is derived from the DEVD peptide sequence, which mimics the natural cleavage site in key caspase-3 substrates.[3]
Alternative Inhibitors for Validation
| Inhibitor | Primary Target(s) | Mechanism of Action | Specificity Profile |
| This compound | Caspase-3, Caspase-7 | Reversible Aldehyde | Highly potent for Group II caspases (Caspase-3, -7).[2] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Irreversible (Fluoromethyl Ketone) | Potent inhibitor of caspase-3 but also targets other caspases.[4] |
| Z-VAD-FMK | Pan-Caspase | Irreversible (Fluoromethyl Ketone) | Broad-spectrum inhibitor of most caspases.[5][6] |
| Ac-DNLD-CHO | Caspase-3 | Reversible Aldehyde | Highly selective for Caspase-3 over Caspases-7, -8, and -9.[7] |
| Q-VD-OPh | Pan-Caspase | Irreversible (Difluorophenoxymethylketone) | Potent broad-spectrum inhibitor with a distinct chemical structure.[8] |
Quantitative Performance Data
The selection of an appropriate validation inhibitor can be guided by its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against various caspases. Lower values indicate higher potency.
| Inhibitor | Target Caspase | Ki or IC50 |
| This compound | Caspase-3 | Ki: 0.23 nM[1][9] |
| Caspase-7 | Ki: 1.6 nM[1] | |
| Caspase-8 | Ki: 0.597 nM[7] | |
| Caspase-9 | Ki: 1.35 nM[7] | |
| Z-DEVD-FMK | Caspase-3 | Specific, irreversible inhibitor.[4] |
| Z-VAD-FMK | Caspases 1, 3, 8, 9 | IC50: 25-400 nM[8] |
| Ac-DNLD-CHO | Caspase-3 | IC50: 9.89 nM[7] |
| Caspase-7 | Weak Inhibition[7] | |
| Caspase-8 | Weak Inhibition[7] | |
| Caspase-9 | Weak Inhibition[7] |
Signaling Pathways and Experimental Design
Understanding the underlying biological pathways and structuring a sound experimental workflow are crucial for successful validation.
Caption: Apoptotic pathways converging on Caspase-3 activation.
Caption: Workflow for validating inhibitor findings.
Experimental Protocols
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3 and -7 in cell lysates by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT.
-
Caspase-3 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 10 mM stock in DMSO.
-
Inhibitors (this compound, Z-VAD-FMK, etc.) at desired stock concentrations in DMSO.
-
96-well black microplate.
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with the apoptotic stimulus in the presence or absence of inhibitors (e.g., 20-50 µM this compound or alternative) for the desired time.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold Cell Lysis Buffer. Incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add 50 µg of protein lysate per well. Adjust the volume to 50 µL with Assay Buffer.
-
Substrate Addition: Add 50 µL of Assay Buffer containing 50 µM Ac-DEVD-AMC (final concentration) to each well.
-
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure fluorescence intensity every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of AMC release (change in fluorescence over time). Compare the rates between control, this compound, and alternative inhibitor-treated samples.
Western Blot for PARP Cleavage
This protocol assesses apoptosis by detecting the cleavage of PARP, a direct substrate of active caspase-3.
Materials:
-
RIPA Buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Anti-PARP antibody that detects both full-length (~116 kDa) and cleaved (~89 kDa) fragments.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Sample Preparation: Treat cells as described in the previous protocol. Harvest and lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Compare the ratio of cleaved PARP (89 kDa) to full-length PARP (116 kDa) across all samples. A reduction in the cleaved fragment in inhibitor-treated samples indicates successful caspase-3 inhibition.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of Z-VaD-Ala-Asp-Fluoromethyl Ketone (Z-VAD-FMK) and Acetyl-Asp-Glu-Val-Asp-Aldehyde(this compound) on Inflammation and Mucus Secretion in Mice Exposed to Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling Ac-DEVD-CHO
Essential Safety and Handling Guide for Ac-DEVD-CHO
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the caspase-3 inhibitor, this compound. Adherence to these procedures will minimize risks and ensure the safe and effective use of this compound in your research.
Hazard Identification and Safety Data
This compound is a synthetic tetrapeptide aldehyde. While some suppliers classify it as non-hazardous, others assign it hazard statements based on its chemical properties as an aldehyde. To ensure the highest level of safety, it is prudent to handle this compound as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]
Quantitative Safety and Hazard Data
| Parameter | Value | Source / Notes |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on classifications for similar aldehyde-containing compounds.[2] |
| Signal Word | Warning | Consistent with the assigned hazard statements. |
| Occupational Exposure Limits | No specific limits have been established for this compound. | Handle with caution and use engineering controls to minimize exposure.[1] |
| Toxicity Data | To our knowledge, the hazards of this material have not been thoroughly investigated. | It is recommended to handle all chemicals with caution.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound, especially when dissolved in solvents like Dimethyl Sulfoxide (DMSO).
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | For incidental contact (splash protection): • Nitrile gloves (minimum 8-10 mils thickness) | Nitrile gloves offer good resistance to DMSO for short-term exposure.[3][4] Thin gauge gloves are not designed for continuous chemical contact. If contact occurs, remove gloves immediately and wash hands.[4] |
| For prolonged or intentional contact: • Neoprene or Butyl rubber gloves | These materials provide more robust protection against DMSO and are recommended for tasks with a higher risk of exposure.[4] | |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes of liquids, mists, or dust.[1] |
| Skin and Body Protection | • Laboratory coat• Closed-toe shoes | Prevents skin contact with spills and splashes. |
| Respiratory Protection | • Use in a well-ventilated area or a chemical fume hood.• If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Minimizes inhalation of dust or aerosols. |
Experimental Protocols: Safe Handling and Disposal
Step-by-Step Handling Procedure
-
Preparation and Planning:
-
Before handling, read and understand the Safety Data Sheet (SDS).
-
Ensure all necessary PPE is available and in good condition.
-
Work in a designated area, preferably a chemical fume hood, especially when handling the powdered form or preparing solutions.
-
-
Reconstitution (if applicable):
-
This compound is often supplied as a solid and reconstituted in a solvent such as DMSO.
-
Carefully weigh the required amount of the compound in a fume hood to avoid inhaling any dust.
-
Slowly add the solvent to the vial containing the compound. Cap the vial and vortex gently until the solid is completely dissolved.
-
-
Use in Experiments:
-
When pipetting solutions of this compound, use filtered pipette tips to prevent aerosolization and cross-contamination.
-
Avoid direct contact with skin, eyes, and clothing. If contact occurs, follow the first aid measures outlined in the SDS.[1]
-
-
Storage:
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a designated, labeled, and sealed hazardous waste container.
-
Solid waste (e.g., contaminated pipette tips, gloves, vials) should be collected in a separate, clearly labeled hazardous waste container.
-
-
Chemical Inactivation (for Aldehydes):
-
For larger quantities of surplus aldehyde solutions, a chemical inactivation step can be considered to reduce toxicity before disposal. A common method is oxidation to a less toxic carboxylic acid using potassium permanganate. This procedure should only be performed by trained personnel in a controlled laboratory setting.[6]
-
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
-
Do not pour this compound solutions down the drain.[1]
-
Visualized Workflows
The following diagrams illustrate the key processes for safely handling this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. 169332-60-9|(4S,7S,10S,13S)-7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-10-isopropyl-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid|BLD Pharm [bldpharm.de]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. csueastbay.edu [csueastbay.edu]
- 5. This compound | C20H30N4O11 | CID 644345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
